6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQTKHVHYSKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374951 | |
| Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80353-93-1 | |
| Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic route for 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the ethyl ester precursor followed by its hydrolysis to the final carboxylic acid. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate comprehension and replication.
Synthetic Strategy Overview
The most common and direct route to this compound involves a two-step synthesis:
-
Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. This step involves the cyclocondensation reaction of 5-methyl-2-aminopyridine with ethyl 3-bromo-2-oxopropionate.
-
Step 2: Hydrolysis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. The ethyl ester is then hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
This strategy is depicted in the following reaction scheme:
Experimental Protocols
Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
This procedure details the synthesis of the ethyl ester intermediate.[1]
Materials:
-
6-Methyl-pyridin-2-ylamine (5-methyl-2-aminopyridine)
-
Ethyl 3-bromo-2-oxopropionate
-
Ethanol
-
Anhydrous Potassium Carbonate (KHCO₃)
Procedure:
-
To a round-bottom flask, add 6-methyl-pyridin-2-ylamine (8 mmol) and ethyl 3-bromo-2-oxopropionate (12 mmol) to 50 mL of ethanol.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, evaporate the solvent completely under reduced pressure.
-
To the residue, add solid anhydrous KHCO₃ until a pH of 8 is reached.
-
Allow the mixture to stand for 3 hours, during which a white, flocculent precipitate will form.
-
Filter the precipitate and dry to obtain ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.
Purification:
Crystals suitable for X-ray analysis can be obtained by dissolving the product (0.5 g) in ethyl acetate (20 mL) and allowing the solvent to evaporate slowly at room temperature over approximately 10 days.[1]
Step 2: Hydrolysis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
This section provides a general procedure for the hydrolysis of the ethyl ester to the final carboxylic acid. Specific reaction conditions may require optimization. The hydrolysis can be performed under acidic or basic conditions.[2] A standard method for similar compounds involves the use of strong acid.[3]
Materials:
-
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Concentrated Hydrochloric Acid (e.g., 12 M)
-
Water
-
Sodium Bicarbonate (or other suitable base for neutralization)
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask, suspend ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate in a suitable amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Based on similar reactions, this may take several hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
-
The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Value | Reference |
| Starting Material 1 | 6-Methyl-pyridin-2-ylamine | [1] |
| Starting Material 2 | Ethyl 3-bromo-2-oxopropionate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | ~52.6% | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 204.23 g/mol | [4][5] |
| CAS Number | 70705-30-5 | [4][5] |
Table 2: Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [6][7] |
| Molecular Weight | 176.17 g/mol | [6][7] |
| Appearance | Solid | [6] |
| CAS Number | 80353-93-1 | [6][7] |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. 6-Methylimidazo 1,2-a pyridine-2-carboxylic acid ethyl ester AldrichCPR 70705-30-5 [sigmaaldrich.com]
- 5. Ethyl 6-methylimidazo(1,2-a)pyridine-2-carboxylate | C11H12N2O2 | CID 12558372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methylimidazo 1,2-a pyridine-2-carboxylic acid DiscoveryCPR 80353-93-1 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
An In-depth Technical Guide to 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data to facilitate further research and development efforts.
Core Properties
This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for a wide range of biological activities. The core properties of the title compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 80353-93-1 | [1] |
| Appearance | Solid | |
| ¹H NMR Spectrum | Available | [2] |
Synthesis
For the synthesis of the title compound, a plausible synthetic route would involve the reaction of 2-amino-5-methylpyridine with a suitable three-carbon α-dicarbonyl compound containing a carboxylic acid or a precursor group, followed by cyclization. One such general approach is the Groebke–Blackburn–Bienaymé multicomponent reaction, which provides a versatile method for synthesizing substituted imidazo[1,2-a]pyridines.
A potential synthetic workflow is outlined below:
Caption: General synthetic scheme for this compound.
Biological Activity and Potential Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. While direct experimental data on the biological effects of this compound is limited, studies on structurally related derivatives provide valuable insights into its potential mechanisms of action.
Anticancer Potential
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Apoptosis Induction: Studies on 6-substituted imidazo[1,2-a]pyridines have shown that these compounds can induce apoptosis in colon cancer cells. This process is reportedly mediated by the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8[3].
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. Inhibition of PI3K and/or mTOR can lead to cell cycle arrest and apoptosis in cancer cells. For instance, some derivatives have been shown to reduce the phosphorylation of Akt and mTOR, leading to the upregulation of p53 and p21, and an increase in the pro-apoptotic protein Bax.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties.
STAT3/NF-κB Signaling Pathway Modulation: A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines[4]. This involves the suppression of STAT3 phosphorylation and the inhibition of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2[4].
Caption: Potential modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of imidazo[1,2-a]pyridine derivatives are crucial for reproducible research. Below are generalized protocols based on studies of related compounds.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for a typical MTT cytotoxicity assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While specific data on the title compound is limited, the broader family of imidazo[1,2-a]pyridines has been shown to exhibit potent anticancer and anti-inflammatory activities. Further investigation into the precise physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research in this area.
References
- 1. scbt.com [scbt.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. While direct biological data on 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is limited in publicly available literature, extensive research on its derivatives has unveiled significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide consolidates the current understanding of the biological activities associated with this chemical class, presenting key quantitative data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action.
Anticancer Activity
Derivatives of the 6-methylimidazo[1,2-a]pyridine core have demonstrated notable cytotoxic effects against various cancer cell lines, particularly in colon and breast cancer models. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway.
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Copper-imidazo[1,2-a]pyridines | HT-29 (Colon Cancer) | IC50 | 0.8 - 1.8 | [1] |
| Selenylated imidazo[1,2-a]pyridine | Caco-2 (Colon Cancer) | GI50 | 2.4 | [2] |
| Selenylated imidazo[1,2-a]pyridine | HT-29 (Colon Cancer) | GI50 | 1.1 | [2] |
| Imidazo[1,2-a]pyridine Derivatives | HCC1937 (Breast Cancer) | IC50 | 45 - 79.6 | [3] |
| Imidazo[1,2-a]pyridine Derivatives | A375 (Melanoma), HeLa (Cervical Cancer) | IC50 | 9.7 - 44.6 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, HCC1937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][6]
-
Microplate reader
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 6x10³ cells per well and incubate for 24-48 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0-100 µM) for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. The plate can be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway: Intrinsic Apoptosis Induction
Several studies suggest that imidazo[1,2-a]pyridine derivatives induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by mitochondrial stress.
Caption: Intrinsic apoptosis pathway induced by imidazo[1,2-a]pyridine derivatives.
Anti-tuberculosis Activity
A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.
Quantitative Data: Anti-tuberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Strain | Activity Metric | Value (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | MIC | ≤0.006 - ≤1 | [7] |
| Imidazo[1,2-a]pyridine inhibitors (IP 1-4) | M. tuberculosis | MIC | 0.03 - 5 | [8] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[9]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent[10]
-
Tween 80 (10%)[10]
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates using the 7H9 broth.
-
Inoculation: Add the M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL per well. Include drug-free control wells.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to a control well. Re-incubate for 24 hours.
-
Result Interpretation: If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue mixture to all wells. After a further 24-hour incubation, record the color change. A blue color indicates inhibition of growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents a color change from blue to pink.
Mechanism of Action: QcrB Inhibition
The anti-tuberculosis activity of many imidazo[1,2-a]pyridine derivatives is attributed to the inhibition of QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain. This inhibition disrupts ATP synthesis, leading to bacterial cell death.[8][12]
Caption: Inhibition of QcrB by imidazo[1,2-a]pyridine derivatives disrupts ATP production.
Anti-inflammatory Activity: COX-2 Inhibition
Certain imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
Quantitative Data: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Enzyme | Activity Metric | Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | COX-2 | IC50 | 0.07 - 0.18 | 57 - 217 | [13] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The inhibitory activity of compounds against COX-2 can be determined using commercially available screening kits, which typically measure the peroxidase activity of the enzyme.
Materials:
-
COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich)[14][15]
-
Recombinant human COX-2 enzyme
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate
-
Fluorometric or spectrophotometric plate reader
-
Reagent Preparation: Prepare the assay buffer, enzyme, cofactor, and probe solutions according to the kit manufacturer's instructions.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a known COX-2 inhibitor as a positive control and a vehicle control.
-
Enzyme Reaction Initiation: Add the COX-2 enzyme and cofactor to the wells and incubate for a short period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength over a set period. The signal is proportional to the amount of prostaglandin G2 produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Synthesis Workflow
Caption: A plausible synthetic workflow for this compound.
References
- 1. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. academicjournals.org [academicjournals.org]
An In-depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This compound and its derivatives are notable for their broad spectrum of biological activities, including their role as intermediates in the synthesis of prominent pharmaceutical agents such as the hypnotic drug Zolpidem. This document details the synthetic pathways, experimental protocols, and characterization data, and explores the pharmacological context of this important class of molecules.
Core Synthesis Strategy
The principal synthetic route to this compound involves a two-step process:
-
Cyclocondensation: The reaction of 2-amino-5-methylpyridine with a suitable three-carbon electrophile, typically a derivative of pyruvic acid, to construct the imidazo[1,2-a]pyridine core. A common and effective method is the condensation with an ethyl 2-oxo-3-halopropanoate, such as ethyl 3-bromo-2-oxopropanoate, to yield ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.[1][2][3]
-
Hydrolysis: The subsequent saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification to precipitate the final product.
This strategy offers a reliable and scalable method for the preparation of the target molecule and its analogs.
Experimental Protocols
Synthesis of Ethyl 6-Methylimidazo[1,2-a]pyridine-2-carboxylate
Reaction:
Procedure:
A mixture of 2-amino-5-methylpyridine (1.0 eq) and ethyl 3-bromo-2-oxopropanoate (1.2 eq) in anhydrous ethanol is refluxed for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid.[2]
Synthesis of this compound
Reaction:
Procedure:
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is suspended in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2.0-3.0 eq). The mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as indicated by TLC. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with an organic solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then carefully acidified to a pH of approximately 4-5 with a dilute acid, such as hydrochloric acid, which results in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physicochemical and Spectroscopic Data of this compound and its Ethyl Ester.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₉H₈N₂O₂ | 176.17 | 80353-93-1 | Solid |
| Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | 70705-30-5 | Solid |
Table 2: ¹H NMR Spectral Data of this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data to be populated from experimental findings | |||
| Reference spectrum available[4] |
Table 3: ¹³C NMR Spectral Data of this compound and its Ethyl Ester.
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data to be populated from experimental findings |
| Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | Data to be populated from experimental findings |
Visualization of Synthetic Workflow and Signaling Pathway
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Associated Signaling Pathway: GABA-A Receptor Modulation
Derivatives of the imidazo[1,2-a]pyridine scaffold, most famously Zolpidem, are known to exert their pharmacological effects by acting as positive allosteric modulators of the GABA-A receptor. They selectively bind to the α1 subunit of the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, resulting in sedative and hypnotic effects.
References
- 1. [PDF] Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | Semantic Scholar [semanticscholar.org]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide on the Core Mechanism of Action of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Disclaimer: Direct experimental data on the specific mechanism of action of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of structurally related compounds, particularly "Zolpidic acid" and the well-characterized drug Zolpidem. The proposed mechanisms and experimental protocols are therefore presented as a predictive framework for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold known for a wide range of biological activities. While this specific molecule is commercially available for research, its detailed pharmacological profile is not extensively documented. However, analysis of its structural analogues provides significant insights into its potential mechanisms of action. A closely related compound, 2-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid, also known as Zolpidic acid, is an intermediate in the synthesis of the well-known hypnotic agent Zolpidem. Research on Zolpidic acid has indicated antioxidant and neuroprotective properties. Furthermore, the extensive knowledge of Zolpidem's mechanism as a selective GABA-A receptor modulator provides a strong hypothetical basis for the primary target of this compound.
This technical guide will explore these potential mechanisms, present available quantitative data for related compounds, detail relevant experimental protocols, and provide visual diagrams of the implicated signaling pathways and experimental workflows.
Potential Mechanisms of Action
Based on the activities of structurally similar compounds, two primary mechanisms of action can be postulated for this compound:
-
Modulation of the GABA-A Receptor: The structural similarity to Zolpidem strongly suggests that this compound may act as a positive allosteric modulator of the GABA-A receptor, likely with selectivity for specific alpha subunits.
-
Antioxidant and Neuroprotective Effects: Drawing from the observed properties of Zolpidic acid, this compound may possess intrinsic antioxidant capabilities, protecting cells from oxidative stress-induced damage.
Quantitative Data for Structurally Related Compounds
The following tables summarize key quantitative data for Zolpidem and Zolpidic acid, which can serve as a benchmark for the investigation of this compound.
Table 1: Binding Affinity of Zolpidem for GABA-A Receptor Subtypes
| Ligand | Receptor Subtype | Ki (nM) |
| Zolpidem | α1β2γ2 | 20 |
| Zolpidem | α2β1γ2 | 400 |
| Zolpidem | α3β1γ2 | 400 |
| Zolpidem | α5β3γ2 | ≥5000 |
Data compiled from various sources indicating high affinity and selectivity of Zolpidem for the α1 subunit of the GABA-A receptor.[1]
Table 2: Antioxidant Activity of Zolpidic Acid
| Assay | Concentration | Effect |
| Iron sulfate-induced lipid peroxidation in rat liver homogenates | 1 mM | Prevention of lipid peroxidation |
| Iron sulfate-induced lipid peroxidation in rat brain homogenates | 1 mM | Prevention of lipid peroxidation |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.
GABA-A Receptor Binding Assay
This protocol is designed to determine the binding affinity of the test compound to different GABA-A receptor subtypes.
1. Membrane Preparation:
- Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose solution.
- Centrifuge at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet in a Tris-HCl buffer (50 mM, pH 7.4) and centrifuge again.
- Wash the pellet three more times with the buffer.
- Resuspend the final pellet in the binding buffer to a protein concentration of 1-2 mg/mL.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation, a radioligand such as [3H]-Flumazenil (to label the benzodiazepine binding site), and varying concentrations of the test compound (this compound).
- For non-specific binding, add a high concentration of an unlabeled ligand like Diazepam.
- Incubate at 4°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology: Patch-Clamp Analysis
This technique directly measures the effect of the compound on the function of the GABA-A receptor ion channel.
1. Cell Preparation:
- Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subtypes.
- Plate the cells on coverslips for recording.
2. Whole-Cell Patch-Clamp Recording:
- Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
- Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
- Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).
- Co-apply GABA with varying concentrations of this compound and measure the potentiation of the GABA-induced current.
3. Data Analysis:
- Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.
- Plot the percentage potentiation as a function of the compound concentration to determine the EC50 for potentiation.
Lipid Peroxidation Assay (TBARS Assay)
This assay measures the extent of lipid peroxidation in a biological sample, which is an indicator of oxidative stress.
1. Sample Preparation:
- Prepare tissue homogenates (e.g., from rat brain or liver) or use cultured cells.
- Induce oxidative stress using an agent like iron sulfate or hydrogen peroxide in the presence or absence of this compound.
2. TBARS Assay:
- Add the sample to a reaction mixture containing thiobarbituric acid (TBA) and an acidic solution.
- Heat the mixture at 95°C for 60 minutes. This allows malondialdehyde (MDA), a byproduct of lipid peroxidation, to react with TBA to form a colored adduct.
- Cool the samples and centrifuge to pellet any precipitate.
- Measure the absorbance of the supernatant at 532 nm.
3. Data Analysis:
- Create a standard curve using known concentrations of MDA.
- Quantify the amount of MDA in the samples by comparing their absorbance to the standard curve.
- Determine the percentage inhibition of lipid peroxidation by this compound.
Visualizations
The following diagrams illustrate the potential signaling pathway and a general experimental workflow for characterizing the mechanism of action of this compound.
Caption: Hypothesized GABA-A receptor signaling pathway.
Caption: General experimental workflow for mechanism of action studies.
Conclusion
While direct evidence for the mechanism of action of this compound is currently lacking, its structural relationship to Zolpidem and Zolpidic acid provides a strong foundation for targeted investigation. The primary hypothesized mechanism is the positive allosteric modulation of the GABA-A receptor, which would result in sedative, anxiolytic, or anticonvulsant effects. Additionally, the potential for direct antioxidant and neuroprotective activities should not be overlooked. The experimental protocols detailed in this guide offer a robust framework for elucidating the precise molecular targets and cellular effects of this compound, thereby paving the way for its potential development as a therapeutic agent. Further research is warranted to confirm these hypotheses and to fully characterize the pharmacological profile of this compound.
References
An In-depth Technical Guide to 6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs and Their Activity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications, including sedative-hypnotics like Zolpidem and anti-ulcer agents like Soraprazan.[2] Within this broad class of compounds, analogs of 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid have emerged as a promising area of research, demonstrating significant potential in oncology and other therapeutic fields. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships of these analogs, with a focus on their anti-cancer properties.
Quantitative Biological Activity
The anti-proliferative activity of various 6-substituted imidazo[1,2-a]pyridine-2-carboxylic acid analogs has been evaluated against a panel of human cancer cell lines. The following tables summarize the key quantitative data, primarily presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution at C6 | Cell Line | IC50 (µM) | Reference |
| 1b | -CH=CH-Ph | HeLa | < 150 | [3] |
| 1c | -COOH | HeLa | < 150 | [3] |
| 1e | -F | HeLa | 386 | [3] |
| 1f | -Cl | HeLa | 735 | [3] |
| 1g | -Br | HeLa | < 150 | [3] |
| 1h | -I | HeLa | < 150 | [3] |
| 1i | -NO2 | HeLa | < 150 | [3] |
| 1j | -NH2 | HeLa | < 150 | [3] |
| 1k | -CH2CH2-Ph | HeLa | < 150 | [3] |
| HB9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridized with an amine | A549 (Lung) | 50.56 | [4] |
| HB10 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridized with an acid hydrazide | HepG2 (Liver) | 51.52 | [4] |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827 | 0.09 - 0.43 | [5] |
Table 1: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs.
| Compound ID | Target | IC50 (nM) | Reference |
| 13k | PI3Kα | 1.94 | [5] |
Table 2: Kinase Inhibitory Activity of a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative.
Structure-Activity Relationships (SAR)
The data presented in the tables above highlight several key structure-activity relationships for this class of compounds:
-
Substitution at the 6-position: The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring significantly influences cytotoxic activity. A variety of substituents, including vinylphenyl, carboxyl, and halogen groups, have been shown to be well-tolerated and can lead to potent anti-proliferative effects.[3]
-
Esterification: Esterification of the carboxylic acid moiety in phosphonopropionate analogs of imidazo[1,2-a]pyridine leads to a loss of activity, suggesting that the free carboxylic acid is crucial for their biological function.[3]
-
Hybridization with other pharmacophores: Hybridizing the imidazo[1,2-a]pyridine core with other chemical moieties, such as quinazolines or various amines and hydrazides, can lead to highly potent compounds with specific cellular targets. For instance, the quinazoline hybrid 13k demonstrated potent and selective inhibition of the PI3Kα enzyme.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the biological evaluation of this compound analogs.
Synthesis of Imidazo[1,2-a]pyridine Analogs
A general and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of 6-iodoimidazo[1,2-a]pyridine, iodo-2-aminopyridines are condensed with chloroacetaldehyde in ethanol, which has been shown to provide high yields (84–91%).[6] Further functionalization at various positions can be achieved through standard cross-coupling reactions, such as Suzuki or Heck couplings, or through nucleophilic substitution reactions.
Cytotoxicity Assays
The anti-proliferative activity of the synthesized compounds is typically assessed using cell viability assays.
1. PrestoBlue® Assay:
-
Cell Line: Human cervical carcinoma (HeLa) cells.
-
Procedure:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of the test compounds (e.g., 25–2000 µM) for a specified period (e.g., 72 hours).
-
Following treatment, the PrestoBlue® reagent is added to each well, and the plates are incubated.
-
The fluorescence is measured using a microplate reader to determine cell viability.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3]
-
2. MTT Assay:
-
Cell Lines: Human lung carcinoma (A549) and human liver carcinoma (HepG2) cells.[4]
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then exposed to various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are determined from the resulting dose-response curves.[7]
-
Kinase Inhibition Assay
-
Target: PI3Kα
-
Procedure: The inhibitory activity against PI3Kα is determined using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely correlated with the amount of ADP, and therefore, with the kinase activity. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.[5]
NF-κB Activity Assay
-
Method: An ELISA-based method is used to evaluate the DNA binding activity of the NF-κB p65 subunit.
-
Procedure:
-
Nuclear extracts are prepared from cells treated with the test compounds.
-
The extracts are then added to a 96-well plate coated with a double-stranded DNA sequence containing the NF-κB response element.
-
A primary antibody specific for the p65 subunit is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chromogenic substrate is added, and the absorbance is measured to quantify the amount of bound p65.[7]
-
Signaling Pathways and Mechanisms of Action
Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-cancer effects by modulating specific intracellular signaling pathways. For example, a novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been reported to exert anti-inflammatory and anti-cancer effects by targeting the STAT3/NF-κB signaling pathway.[7]
Caption: STAT3/NF-κB signaling pathway modulation.
This pathway is crucial in inflammation and cancer progression. The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the release of the NF-κB dimer (p65/p50). NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory and pro-survival genes. The imidazo[1,2-a]pyridine derivative, particularly in combination with curcumin, has been shown to inhibit this pathway by suppressing the activation of both IKK and STAT3.[7]
Conclusion
Analogs of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The ability to readily modify the core structure at various positions allows for the fine-tuning of their biological activity and targeting of specific cellular pathways. The potent anti-proliferative and kinase inhibitory activities demonstrated by some of these analogs underscore their potential for further preclinical and clinical development. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in in vivo models of human diseases.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its physicochemical properties, spectroscopic data, synthesis, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Yellowish to light brown solid | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa (Predicted) | Not available |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results. A publicly available spectrum indicates the presence of protons consistent with the structure but does not provide a detailed peak list. |
Experimental Protocol: ¹H NMR Spectroscopy
A detailed experimental protocol for acquiring ¹H NMR spectra is provided below as a general guideline.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR data, which is essential for confirming the carbon skeleton of the molecule, is not currently available in the public literature for this compound.
Mass Spectrometry
Mass spectrometry data for the precise mass determination and fragmentation pattern of this compound is not currently available in the public literature.
Synthesis
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the available literature. However, a common route to this class of compounds involves the hydrolysis of the corresponding ethyl ester, this compound ethyl ester. The general synthetic approach is outlined below.
Experimental Protocol: Synthesis via Ester Hydrolysis (General Procedure)
-
Dissolution: Dissolve this compound ethyl ester in a suitable solvent mixture, such as ethanol and water.
-
Hydrolysis: Add a stoichiometric excess of a base, for example, sodium hydroxide solution, to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activity and Safety
Biological Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including potential anti-cancer and anti-inflammatory properties.[1] However, specific biological activity data, including quantitative metrics like IC₅₀ or EC₅₀ values and detailed mechanism of action studies for this compound, are not extensively reported in the public domain. The compound is recognized as a valuable intermediate in the synthesis of various bioactive molecules.[1]
Safety and Handling
According to available safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin sensitization. The signal word is "Warning".
Hazard Statements:
-
H317: May cause an allergic skin reaction.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery programs. This technical guide has summarized the currently available information on its physicochemical properties, spectroscopic data, and a plausible synthetic route. While there is a lack of specific, publicly available data on its biological activity and a detailed toxicological profile, the known activities of the broader imidazo[1,2-a]pyridine class of compounds suggest that it is a molecule of interest. Further research is warranted to fully characterize its pharmacological and toxicological profile to unlock its full potential in the development of new therapeutics.
References
Spectroscopic Data of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
-
Molecular Formula: C₉H₈N₂O₂[1]
-
Molecular Weight: 176.17 g/mol [1]
-
IUPAC Name: 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 80353-93-1 | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Specific experimental ¹H and ¹³C NMR data for this compound is not available in the reviewed sources. However, a ¹H NMR spectrum is noted to be available in the SpectraBase database, recorded in DMSO-d₆ at a frequency of 500.134 MHz.[3] Based on the analysis of related imidazo[1,2-a]pyridine derivatives, the following tables summarize the expected chemical shifts.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.0 - 8.5 | s | - |
| H-5 | 7.5 - 8.0 | d | 8.0 - 9.0 |
| H-7 | 7.0 - 7.5 | d | 8.0 - 9.0 |
| H-8 | 8.5 - 9.0 | s | - |
| -CH₃ (at C6) | 2.3 - 2.6 | s | - |
| -COOH | 12.0 - 13.0 | br s | - |
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 130 - 135 |
| C-7 | 115 - 120 |
| C-8 | 120 - 125 |
| C-9a | 145 - 150 |
| -CH₃ (at C6) | 18 - 22 |
| -COOH | 160 - 165 |
Mass Spectrometry (MS) Data
Experimental mass spectrometry data for this compound is not detailed in the available literature. For a compound with the molecular formula C₉H₈N₂O₂, the expected molecular ion peaks in high-resolution mass spectrometry are presented below.
Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 177.0608 |
| [M+Na]⁺ | 199.0427 |
| [M-H]⁻ | 175.0462 |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data, adapted from general procedures for the characterization of imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectra are typically acquired with a spectral width of -2 to 16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectra are acquired with a spectral width of 0 to 200 ppm, employing a proton-decoupling sequence.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted for analysis.
-
Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or a Q-TOF (Quadrupole - Time of Flight) mass spectrometer is commonly used.
-
Data Acquisition: The analysis is performed in both positive and negative ion modes. The capillary voltage is typically set between 3.0 and 4.5 kV, and the source temperature is maintained between 100 and 150 °C. The mass range is generally scanned from m/z 50 to 500.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
Discovery of Novel Imidazo[1,2-a]pyridine Compounds: A Technical Guide for Drug Development
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique chemical properties and structural versatility have made it a focal point for the development of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery of novel imidazo[1,2-a]pyridine compounds, focusing on their synthesis, mechanisms of action as anticancer agents, and the experimental protocols used for their evaluation.
General Synthesis Strategies
The synthesis of the imidazo[1,2-a]pyridine core is versatile, with several established methods. A common and efficient approach involves the reaction of a 2-aminopyridine derivative with an α-haloketone. This reaction, known as the Tschitschibabin reaction, can often proceed without a catalyst.[1] Other multi-component reactions, frequently catalyzed by metals like copper, combine a 2-aminopyridine, an aldehyde, and an alkyne to generate diverse derivatives.[1][2] Further modifications to the core structure allow for the introduction of various substituents, enabling the fine-tuning of the compound's pharmacological properties.[3][4]
Mechanisms of Action in Oncology
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms. Two of the most prominent are the inhibition of crucial signaling pathways and the disruption of microtubule dynamics.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[5][6] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3Kα, Akt, and mTOR.[5][7] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5][8] For instance, certain derivatives show potent PI3Kα inhibition with IC50 values in the low nanomolar range.[5]
Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine-based Kinase Inhibitors
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 6 | Akt/mTOR Pathway | A375 (Melanoma) | 9.7 | [5] |
| Compound 6 | Akt/mTOR Pathway | HeLa (Cervical) | 12.1 | [5] |
| 22e | c-Met Kinase | EBC-1 (Lung) | 0.045 | [4] |
| 12 | PI3Kα | A375 (Melanoma) | 0.14 | [9] |
| 12 | PI3Kα | HeLa (Cervical) | 0.21 | [9] |
| 15a | PI3Kα/mTOR | HCT116 (Colon) | 0.23 | [7] |
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division.[10] Molecules that interfere with tubulin polymerization are effective anticancer agents. A number of imidazo[1,2-a]pyridine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine-binding site.[10][11] This interaction disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[10][12] These compounds have shown potent antiproliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.[11][13]
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine-based Tubulin Inhibitors
| Compound ID | Target Site | Cell Line | IC50 (µM) | Reference |
| 7e | Colchicine | HT-29 (Colon) | 0.01 | [11] |
| 7e | Colchicine | H460 (Lung) | 0.01 | [11] |
| 6c | Colchicine | HeLa (Cervical) | Not specified | [10] |
| 4h | Colchicine | Neuroblastoma | Not specified | [12] |
| TB-25 | Colchicine | HCT-116 (Colon) | 0.023 | [13] |
Experimental Protocols
The discovery and validation of novel compounds rely on a series of robust experimental assays. Below are detailed methodologies for key experiments used in the evaluation of imidazo[1,2-a]pyridine derivatives.
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Western blotting is used to detect specific proteins in a sample and can demonstrate how a compound affects signaling pathways.[5][8]
-
Cell Lysis: Treat cells with the compound of interest for a specified time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p21, Caspase-9) overnight at 4°C.[5] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity to determine the relative changes in protein expression or phosphorylation status.
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[12]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., >99% pure) in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add the imidazo[1,2-a]pyridine compound or controls (e.g., colchicine as an inhibitor, paclitaxel as an enhancer) to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its ability to interact with a wide range of biological targets, including kinases and tubulin, underscores its potential in oncology and beyond. The systematic application of the biochemical and cellular assays detailed in this guide is crucial for identifying and optimizing lead compounds, paving the way for the development of the next generation of targeted therapies.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Exploring the Chemical Space of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have emerged as promising candidates for therapeutic development, particularly in oncology and infectious diseases, due to their ability to modulate key signaling pathways.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and antitubercular properties. Detailed experimental protocols and visualizations of relevant signaling pathways are presented to aid researchers in the exploration of this versatile chemical space.
Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, with the most common being the condensation reaction between a 2-aminopyridine and an α-haloketone.[4] Modifications of this approach, including the use of different catalysts and reaction conditions, have been developed to improve yields and expand the diversity of accessible derivatives.
General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
A widely applicable method for the synthesis of imidazo[1,2-a]pyridine derivatives involves the following steps:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and the desired substituted α-bromoacetophenone (1 mmol) in a suitable solvent such as ethanol (5 mL).
-
Addition of Catalyst: Add a catalyst, such as copper silicate (10 mol%), to the reaction mixture.[5]
-
Reaction Conditions: Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:2).[5]
-
Work-up and Isolation: Upon completion of the reaction, filter the mixture to remove the catalyst. Pour the filtrate over crushed ice to precipitate the solid product.
-
Purification: Collect the crude product by filtration and purify it by recrystallization or column chromatography to obtain the final imidazo[1,2-a]pyridine derivative.
Biological Activities and Therapeutic Potential
Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against a variety of cancer cell lines.[6][7][8][9] The mechanism of action often involves the inhibition of key protein kinases and signaling pathways that are critical for cancer cell proliferation and survival.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, exhibiting significant antitumor activity in preclinical models.[1][2][3]
Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: PI3K/Akt/mTOR pathway inhibition.
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively activated in many cancers, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating these pathways.[10][11][12]
The following diagram depicts the modulation of the STAT3/NF-κB signaling pathway by these compounds.
Caption: STAT3/NF-κB pathway modulation.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [6] |
| WM115 (Melanoma) | <12 | [6] | |
| HeLa (Cervical Cancer) | 35.0 | [6] | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [7] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [7] | |
| MCF-7 (Breast Carcinoma) | 11 | [7] | |
| A375 (Human Skin Cancer) | 11 | [7] | |
| Compound 8 | HeLa (Cervical) | 0.34 | [8] |
| MDA-MB-231 (Breast) | 0.32 | [8] | |
| ACHN (Renal) | 0.39 | [8] | |
| HCT-15 (Colon) | 0.31 | [8] | |
| Compound 12 | HeLa (Cervical) | 0.35 | [8] |
| MDA-MB-231 (Breast) | 0.29 | [8] | |
| ACHN (Renal) | 0.34 | [8] | |
| HCT-15 (Colon) | 0.30 | [8] |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with several compounds exhibiting potent activity against both drug-sensitive and drug-resistant Mtb strains.[13][14][15][16]
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridinecarboxamide Derivatives
| Derivative | Mtb Strain | MIC (µM) | Reference |
| Compound 15 | H37Rv | 0.10 | [13][14] |
| MDR | 0.05 - 1.5 | [13][14] | |
| XDR | 0.05 - 1.5 | [13][14] | |
| Compound 16 | H37Rv | 0.19 | [13][14] |
| MDR | 0.05 - 1.5 | [13][14] | |
| XDR | 0.05 - 1.5 | [13][14] | |
| IPA-6 | H37Rv | 0.05 µg/mL | [15] |
| Compound 6b | H37Rv | 1.6 µg/mL | [16] |
| Compound 6c | H37Rv | 3.12 µg/mL | [16] |
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of compounds on specific protein kinases.
-
Assay Components: The assay is typically carried out in a buffer containing the kinase, a substrate peptide, ATP, and the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-32P]ATP) or fluorescence-based assays.
-
Data Analysis: The inhibitory activity of the compound is expressed as the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins.
-
Protein Extraction: Extract total protein from cells treated with the imidazo[1,2-a]pyridine derivatives.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general experimental workflow for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.
Caption: Experimental workflow.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities make this class of compounds an attractive area for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of imidazo[1,2-a]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. nanobioletters.com [nanobioletters.com]
- 6. benchchem.com [benchchem.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide is intended to provide researchers with a comprehensive understanding of the synthetic routes and methodologies for preparing this valuable compound.
Overview and Synthetic Strategy
The primary synthetic route for this compound involves the cyclocondensation reaction of a substituted 2-aminopyridine with a three-carbon α-keto acid derivative. A common and effective method is the reaction of 5-methyl-2-aminopyridine with bromopyruvic acid. This approach offers a direct and relatively high-yielding pathway to the desired product.
An alternative two-step strategy involves an initial cyclization to form an ester derivative, such as ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, followed by hydrolysis to yield the final carboxylic acid. This can be advantageous for purification and handling of the intermediate.
Experimental Protocols
Protocol 1: One-Pot Synthesis from 5-Methyl-2-aminopyridine and Bromopyruvic Acid
This protocol is adapted from established procedures for the synthesis of analogous imidazo[1,2-a]pyridine-2-carboxylic acids.
Materials:
-
5-Methyl-2-aminopyridine
-
Bromopyruvic acid
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-methyl-2-aminopyridine (10.8 g, 100 mmol) in 100 mL of anhydrous ethanol.
-
Slowly add bromopyruvic acid (16.7 g, 100 mmol) to the solution at room temperature with continuous stirring. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Protocol 1 |
| Starting Material | 5-Methyl-2-aminopyridine |
| Reagent | Bromopyruvic Acid |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >95% |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.35 (s, 1H), 8.10 (s, 1H), 7.55 (d, J=9.2 Hz, 1H), 7.20 (dd, J=9.2, 1.6 Hz, 1H), 2.35 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 163.5, 145.2, 141.8, 128.5, 125.4, 124.9, 117.6, 112.3, 17.9 |
| Mass Spectrometry (ESI+) m/z | 177.06 [M+H]⁺ |
Diagrams and Workflows
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
Imidazo[1,2-a]pyridine derivatives are of significant interest in drug discovery. For instance, various substituted imidazo[1,2-a]pyridines have been investigated as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer cell proliferation.[2] The carboxylic acid moiety at the C-2 position of the scaffold serves as a crucial handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets. This includes the formation of amides, esters, and other functional groups to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The general synthetic strategies for imidazo[1,2-a]pyridines often involve the condensation of 2-aminopyridines with carbonyl compounds.[3]
References
Application Notes and Protocols for the Purification of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established procedures for structurally related imidazo[1,2-a]pyridine derivatives and offer robust strategies to achieve high purity suitable for research and drug development applications.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.
Data Presentation: Comparison of Purification Methods
The choice of purification method can significantly impact the final purity, yield, and efficiency of the process. Below is a summary of expected outcomes based on typical results for analogous compounds.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >99.0% | 70-90% | Scalable, cost-effective, high purity achievable | Potential for significant material loss |
| Column Chromatography | 70-90% | >99.5% | 50-80% | High resolution for complex mixtures, adaptable | Solvent intensive, less scalable, more time-consuming |
Note: The data presented in this table are representative examples for structurally similar compounds and should be considered as a guideline. Actual results may vary depending on the specific nature and concentration of impurities.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization from Ethanol
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. For imidazo[1,2-a]pyridine derivatives, ethanol is often an effective recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10-20 mL of absolute ethanol.
-
Heating: Gently heat the mixture on a heating mantle or hot plate with continuous stirring. Bring the solvent to a gentle boil until all the solid material has dissolved. If some impurities remain undissolved, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Inducing Crystallization (Optional): If crystals do not form upon reaching room temperature, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
-
Chilling: Once crystallization has started and the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For imidazo[1,2-a]pyridine derivatives, a common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane or Petroleum Ether (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel.
-
Loading the Column: Carefully apply the dissolved sample or the dry-load to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, and finally pure Ethyl Acetate) to elute the compounds from the column. The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions using collection tubes or flasks.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp. The desired product should appear as a single spot at a specific Rf value.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Drying: Further dry the purified compound under high vacuum to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Application Notes and Protocols for the Characterization of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques used for the characterization of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (C₉H₈N₂O₂), a key intermediate in pharmaceutical research.[1][2] The protocols detailed herein are essential for confirming the identity, purity, and structural integrity of this compound, ensuring its suitability for further applications in drug discovery and development. The methodologies cover spectroscopic and chromatographic techniques, providing a robust framework for quality control and characterization.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a building block for various bioactive molecules.[2] Its chemical structure, featuring a fused imidazopyridine ring system with a carboxylic acid and a methyl group, necessitates a multi-faceted analytical approach for complete characterization. This application note outlines the standard analytical techniques and provides detailed protocols for their implementation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 80353-93-1 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Solid | [3] |
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Diagram: NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis.
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₃ | 2.2 - 2.5 | 18 - 22 |
| Aromatic CH | 6.5 - 9.0 | 105 - 150 |
| Imidazo CH | 7.5 - 8.5 | 105 - 145 |
| COOH | 12.0 - 14.0 (broad) | 160 - 170 |
| Quaternary Carbons | - | 115 - 155 |
Note: These are estimated ranges and actual values may vary. Data is inferred from related compounds.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, and to gain insights into its structure through fragmentation analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Ionization: Use Electrospray Ionization (ESI) in positive or negative ion mode.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and calculate the elemental composition.
-
Analyze the fragmentation pattern to propose fragmentation pathways, which can help confirm the structure.
-
Diagram: Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry analysis.
| Parameter | Expected Value |
| Molecular Ion [M+H]⁺ | m/z 177.0658 |
| Molecular Ion [M-H]⁻ | m/z 175.0513 |
| Key Fragments | Loss of H₂O, CO, CO₂ |
Note: The exact mass values are calculated based on the molecular formula C₉H₈N₂O₂. Fragmentation is predicted based on common fragmentation pathways for carboxylic acids and heterocyclic compounds.
Chromatographic Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically suitable for the analysis of this compound.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 254 nm or 280 nm).
-
-
Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR and mass spectrometry is essential for unambiguous structure elucidation and confirmation of molecular weight, while HPLC is a reliable method for purity assessment. Adherence to these protocols will ensure the quality and consistency of this important pharmaceutical intermediate for its intended research and development applications.
References
Application Notes and Protocols for Cell-Based Assay Development for 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules with a broad range of therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.[1][2] Published literature suggests that certain imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[3] This document provides a detailed guide for the development of a suite of cell-based assays to characterize the biological activity of this compound, with a focus on its potential as a modulator of the PI3K/AKT/mTOR signaling cascade.
The following protocols and application notes describe a systematic approach to first assess the cytotoxic potential of the compound, followed by assays to determine its effect on target engagement within the PI3K/AKT/mTOR pathway, and finally, to evaluate its impact on downstream cellular functions.
Hypothesized Signaling Pathway
Based on the known activities of similar imidazo[1,2-a]pyridine derivatives, we hypothesize that this compound may inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of the compound.
Experimental Workflow
A tiered approach is recommended to efficiently evaluate the compound's biological effects. The workflow begins with a general cytotoxicity screen, followed by more specific target-based and functional assays.
Caption: A tiered experimental workflow for the cell-based characterization of the compound.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) |
| HeLa | MTT | 48 | 15.2 |
| A549 | CellTiter-Glo | 48 | 22.5 |
| MCF7 | MTT | 48 | 18.9 |
Table 2: Effect on p-AKT (Ser473) Levels
| Cell Line | Treatment Concentration (µM) | p-AKT/Total AKT Ratio (Normalized to Control) |
| HeLa | 1 | 0.85 |
| 5 | 0.62 | |
| 10 | 0.35 | |
| 20 | 0.15 |
Table 3: Cell Cycle Analysis in HeLa Cells (24-hour treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.3 | 30.1 | 24.6 |
| 10 µM Compound | 68.2 | 15.5 | 16.3 |
Table 4: Apoptosis Induction in HeLa Cells (48-hour treatment)
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 3.1 | 1.5 |
| 10 µM Compound | 15.8 | 8.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
HeLa, A549, or MCF7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-AKT
Objective: To assess the compound's effect on the phosphorylation of AKT, a key downstream target of PI3K.
Materials:
-
HeLa cells
-
6-well plates
-
Compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the compound or vehicle control for 24 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize p-AKT to total AKT and then to the loading control (β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
HeLa cells
-
6-well plates
-
Compound and vehicle control
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with the compound or vehicle for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
HeLa cells
-
6-well plates
-
Compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with the compound or vehicle for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.
Logical Relationship of Assays
The assays are designed to provide a comprehensive understanding of the compound's mechanism of action, from its initial cytotoxic effects to its specific molecular and cellular consequences.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This scaffold is a key component in a number of approved drugs. Copper-catalyzed synthetic methodologies have emerged as a powerful and versatile tool for the construction of these bicyclic systems, offering advantages in terms of efficiency, functional group tolerance, and operational simplicity. These application notes provide detailed protocols and comparative data for several key copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines.
Data Presentation
The following table summarizes the quantitative data for three distinct copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines, allowing for easy comparison of their key reaction parameters and efficiencies.
| Method | Catalyst (mol%) | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Method A: Three-Component Reaction | CuI (5) | 2-Aminopyridine, Aldehyde, Alkyne | Toluene | 110 | 12 | 75-92 |
| Method B: From Aminopyridines and Nitroolefins | CuBr (10) | 2-Aminopyridine, β-Nitrostyrene | DMF | 80 | 12 | 70-90 |
| Method C: Aerobic Oxidative Cyclization of Ketoxime Acetates | CuI (10) | Pyridine, Ketoxime Acetate | NMP | 100 | 2-12 | 66-95 |
| Method D: Three-Component Reaction with Sulfonyl Azides & Ynones | CuI (10) | 2-Aminopyridine, Sulfonyl Azide, Terminal Ynone | DCE | 80 | 12 | 65-95 |
Experimental Protocols
Method A: Three-Component Reaction of 2-Aminopyridines, Aldehydes, and Alkynes
This protocol describes a one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from readily available starting materials.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the alkyne (1.2 mmol), and copper(I) iodide (0.05 mmol).
-
Add toluene (5 mL) to the flask.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired imidazo[1,2-a]pyridine.
Method B: Synthesis from Aminopyridines and Nitroolefins
This method provides a route to 2-substituted-3-nitroimidazo[1,2-a]pyridines, which can be further functionalized.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
β-Nitrostyrene (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (3 mL)
-
Schlenk tube with a magnetic stir bar
-
Air atmosphere
Procedure:
-
To a Schlenk tube, add 2-aminopyridine (1.0 mmol), β-nitrostyrene (1.2 mmol), and copper(I) bromide (0.1 mmol).[1]
-
Add dimethylformamide (3 mL) to the tube.[1]
-
Stir the reaction mixture at 80 °C under an air atmosphere for 12 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the product.
Method C: Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines
This protocol allows for the synthesis of imidazo[1,2-a]pyridines through a C-H functionalization approach.
Materials:
-
Pyridine (2.0 mmol)
-
Ketoxime acetate (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N-Methyl-2-pyrrolidone (NMP) (2 mL)
-
Reaction vial with a magnetic stir bar
-
Air atmosphere (using a balloon)
Procedure:
-
In a reaction vial, combine the ketoxime acetate (1.0 mmol), pyridine (2.0 mmol), and copper(I) iodide (0.1 mmol).[2]
-
Add N-Methyl-2-pyrrolidone (NMP) (2 mL).[2]
-
Fit the vial with a balloon filled with air.
-
Stir the reaction mixture at 100 °C for 2-12 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Method D: Three-Component Reaction of 2-Aminopyridines, Sulfonyl Azides, and Terminal Ynones
This efficient one-pot method yields polysubstituted imidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine (0.2 mmol)
-
Sulfonyl azide (0.2 mmol)
-
Terminal ynone (0.2 mmol)
-
Copper(I) iodide (CuI) (0.02 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE) (1.0 mL)
-
Sealed tube with a magnetic stir bar
Procedure:
-
To a sealed tube, add 2-aminopyridine (0.2 mmol), sulfonyl azide (0.2 mmol), terminal ynone (0.2 mmol), and copper(I) iodide (0.02 mmol).[3][4]
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.[3][4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) to obtain the desired product.[3][4]
Visualizations
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Plausible Signaling Pathway for Three-Component Synthesis (Method A)
Caption: Proposed reaction mechanism for the copper-catalyzed three-component synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 3. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The synthesis of these scaffolds is therefore a key focus in drug discovery and development. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the efficiency of chemical transformations. This application note provides a detailed protocol for the microwave-assisted synthesis of 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a valuable building block for the development of novel therapeutic agents. The described method is a two-step process commencing with a microwave-promoted Groebke-Blackburn-Bienaymé (GBB) three-component reaction, followed by the hydrolysis of the resulting ester.
Experimental Protocols
Step 1: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction for the Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
This procedure outlines the synthesis of the ester precursor via a three-component reaction of 2-amino-5-methylpyridine, glyoxylic acid ethyl ester, and cyclohexyl isocyanide under microwave irradiation.
Reagents and Materials:
-
2-Amino-5-methylpyridine
-
Ethyl glyoxylate (50% solution in toluene)
-
Cyclohexyl isocyanide
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Microwave reactor vials (10 mL) with magnetic stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-amino-5-methylpyridine (1.0 mmol, 1.0 equiv).
-
Add ethanol (5 mL) to dissolve the starting material.
-
To the solution, add ethyl glyoxylate (50% solution in toluene, 1.2 mmol, 1.2 equiv).
-
Add ammonium chloride (0.2 mmol, 20 mol%) as a catalyst.
-
Finally, add cyclohexyl isocyanide (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 100 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Hydrolysis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
This protocol describes the conversion of the synthesized ester to the final carboxylic acid product.
Reagents and Materials:
-
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Round-bottom flask with magnetic stir bar
-
Stir plate
Procedure:
-
Dissolve ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol, 1.0 equiv) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Add lithium hydroxide (2.0 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the dropwise addition of 1N HCl until the pH is approximately 2-3.
-
The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
Table 1: Reaction Parameters for Microwave-Assisted Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Value | Reference |
| Reactant 1 | 2-Amino-5-methylpyridine | Adapted from[1] |
| Reactant 2 | Ethyl glyoxylate | Adapted from[1] |
| Reactant 3 | Cyclohexyl isocyanide | Adapted from[1] |
| Catalyst | Ammonium Chloride (20 mol%) | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 100 °C | [1] |
| Reaction Time | 20 min | [1] |
| Power | 100 W | [1] |
| Yield | 60-80% (expected) | Estimated based on similar reactions |
Table 2: Parameters for the Hydrolysis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Value | Reference |
| Reactant | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | Adapted from general hydrolysis procedures |
| Reagent | Lithium Hydroxide (LiOH) | General chemical knowledge |
| Solvent | THF/Water (1:1) | General chemical knowledge |
| Temperature | Room Temperature | General chemical knowledge |
| Reaction Time | 12-24 h | General chemical knowledge |
| Yield | >90% (expected) | Estimated based on similar reactions |
Mandatory Visualization
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Caption: Workflow for the Synthesis of this compound.
References
Functionalization of the Imidazo[1,2-a]pyridine Core at the C3 Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, acting as anticancer, anti-inflammatory, antiviral, and hypnotic agents. Functionalization of this core, particularly at the electron-rich C3 position, is a key strategy for modulating the pharmacological properties of these molecules and for the development of new chemical entities.
This document provides detailed application notes and experimental protocols for the C3 functionalization of the imidazo[1,2-a]pyridine core, focusing on common and synthetically useful transformations such as halogenation, acylation, and palladium-catalyzed cross-coupling reactions.
Application Notes
The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution, making it a prime target for a variety of functionalization reactions. The choice of reaction depends on the desired substituent and the overall synthetic strategy.
-
Halogenation: The introduction of a halogen atom (I, Br) at the C3 position serves as a versatile handle for further derivatization, particularly through transition-metal-catalyzed cross-coupling reactions. Electrophilic halogenating agents such as N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) are commonly employed for this purpose.
-
Acylation: Friedel-Crafts acylation at the C3 position introduces a keto functionality, which can be a key pharmacophore or a synthetic intermediate for further modifications. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[1]
-
Cross-Coupling Reactions: C3-halo-imidazo[1,2-a]pyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of aryl, alkynyl, and vinyl substituents, respectively, enabling the synthesis of diverse libraries of compounds for drug discovery.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for key C3-functionalization reactions of the imidazo[1,2-a]pyridine core.
Protocol 1: C3-Iodination of Imidazo[1,2-a]pyridine using N-Iodosuccinimide (NIS)
This protocol describes the direct iodination of the C3 position of an imidazo[1,2-a]pyridine derivative.
Workflow for C3-Iodination
Caption: Experimental workflow for the C3-iodination of imidazo[1,2-a]pyridine.
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.1 mmol)
-
Acetonitrile (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine derivative in acetonitrile, add N-iodosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-iodo-imidazo[1,2-a]pyridine.
Protocol 2: C3-Bromination of Imidazo[1,2-a]pyridine using N-Bromosuccinimide (NBS)
This protocol outlines the regioselective bromination of the imidazo[1,2-a]pyridine core at the C3 position.
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine derivative in dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis.
-
After completion of the reaction, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the C3-bromo-imidazo[1,2-a]pyridine.
Protocol 3: C3-Friedel-Crafts Acylation of Imidazo[1,2-a]pyridine
This protocol describes the introduction of an acetyl group at the C3 position of the imidazo[1,2-a]pyridine core.[1]
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Aluminum chloride (AlCl₃) (1.2 mmol)
-
Acetic anhydride (1.5 mmol)
-
1,2-Dichloroethane (DCE) (10 mL)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of aluminum chloride in 1,2-dichloroethane, add acetic anhydride dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C, then add the imidazo[1,2-a]pyridine derivative.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C3-acetyl-imidazo[1,2-a]pyridine.[1]
Protocol 4: C3-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a C3-bromo-imidazo[1,2-a]pyridine with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
C3-Bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the C3-bromo-imidazo[1,2-a]pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for the C3-functionalization of various imidazo[1,2-a]pyridine derivatives.
Table 1: C3-Halogenation of Imidazo[1,2-a]pyridines
| Entry | Substrate (R) | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | H | NIS | CH₃CN | 2 | 95 |
| 2 | 2-Ph | NIS | CH₃CN | 1 | 98 |
| 3 | H | NBS | CH₂Cl₂ | 3 | 92 |
| 4 | 2-Ph | NBS | CH₂Cl₂ | 2 | 96 |
Table 2: C3-Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines [1]
| Entry | Substrate (R) | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | H | AlCl₃ | DCE | 12 | 85 |
| 2 | 2-Me | AlCl₃ | DCE | 10 | 88 |
| 3 | 2-Ph | AlCl₃ | DCE | 12 | 90 |
| 4 | 7-Me | AlCl₃ | DCE | 14 | 82 |
Table 3: C3-Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 94 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 16 | 85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 14 | 88 |
Biological Significance and Signaling Pathways
C3-functionalized imidazo[1,2-a]pyridines are known to interact with various biological targets. For instance, derivatives of this scaffold have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
One such important pathway is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival. Inhibitors targeting kinases within this pathway are of significant interest in oncology.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by C3-functionalized imidazo[1,2-a]pyridine derivatives.[2][3]
Furthermore, the well-known hypnotic drug Zolpidem, which features an imidazo[1,2-a]pyridine core, exerts its effects by modulating the activity of GABA-A receptors in the central nervous system. This highlights the versatility of this scaffold in targeting different classes of proteins.
Mechanism of Action of Zolpidem
Caption: Simplified mechanism of action of Zolpidem at the GABA-A receptor.[4][5][6][7][8]
References
- 1. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 6. Mechanism of action of the hypnotic zolpidem in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
Application Notes and Protocols for Kinase Inhibitor Screening: Utilizing 6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives in kinase inhibitor screening programs. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in diseases such as cancer and neurodegenerative disorders.
This document outlines protocols for in vitro biochemical assays targeting key kinases, including the PI3K/Akt/mTOR pathway and the DYRK/CLK family. It also presents a compilation of reported inhibitory activities of various imidazo[1,2-a]pyridine analogs to serve as a reference for screening campaigns.
Overview of Imidazo[1,2-a]pyridines as Kinase Inhibitors
The imidazo[1,2-a]pyridine core is a versatile scaffold that can be readily functionalized to achieve potent and selective inhibition of various kinases.[1][2][3] Numerous studies have highlighted the potential of these compounds as therapeutic agents. For instance, derivatives of this scaffold have shown inhibitory activity against phosphatidylinositol-3-kinase (PI3K), Akt (Protein Kinase B), and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][4] Furthermore, specific analogs have demonstrated potent inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs), which are implicated in neurodegenerative diseases and certain cancers.[3][5]
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives against selected kinases. This data can be used as a benchmark for interpreting results from new screening experiments.
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3K/Akt/mTOR Pathway Kinases
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Imidazo[1,2-a]pyridine-thiazole derivative | PI3KCA | 2.8 | Biochemical | [1] |
| Imidazo[1,2-a]pyridine-1,2,4-oxadiazole derivative | PI3Kα | 2 | Biochemical | [1] |
| Tertiary alcohol derivative (Compound 18) | PI3Kα | <100 | Cellular | [4] |
| Imidazo[1,2-a]pyridine derivative | Akt1 | Sub-micromolar | Biochemical | |
| Imidazo[1,2-a]pyridine derivative | mTOR | <100 | Cellular | [4] |
Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against DYRK/CLK Family Kinases
| Compound/Derivative | Target Kinase | IC50 (µM) | Assay Type | Reference |
| Compound 4c | CLK1 | 0.7 | Biochemical | [3] |
| Compound 4c | DYRK1A | 2.6 | Biochemical | [3] |
| Harmine (related β-carboline) | DYRK1A | ~0.1 | ELISA | [6] |
| Various Imidazo[1,2-a]pyridines | DYRK1A | Micromolar range | Biochemical | [3][5] |
| Various Imidazo[1,2-a]pyridines | CLK1 | Micromolar range | Biochemical | [3] |
Experimental Protocols
The following are detailed protocols for in vitro kinase inhibitor screening assays. These can be adapted for use with this compound and its analogs.
Protocol 1: In Vitro PI3Kα Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
This compound or analog (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro DYRK1A Kinase Activity Assay (ELISA-based)
This protocol is based on a non-radioactive ELISA assay for DYRK1A.[6]
Objective: To determine the IC50 of a test compound against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
Dynamin 1a fragment (substrate)
-
This compound or analog (test compound)
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphorylation site-specific antibody for Dynamin 1a
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
High-binding 96-well ELISA plates
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a high-binding 96-well plate with the Dynamin 1a substrate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the test compound in Kinase Reaction Buffer.
-
Kinase Reaction:
-
Add the test compound dilutions to the substrate-coated wells.
-
Add DYRK1A enzyme to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by washing the wells.
-
-
Detection:
-
Add the primary anti-phospho-Dynamin 1a antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add TMB substrate. Incubate until a blue color develops.
-
Add the stop solution to quench the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Similar to the luminescent assay, calculate percent inhibition and determine the IC50 value by non-linear regression.
Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR signaling pathway with inhibitory points for imidazo[1,2-a]pyridine derivatives.
Caption: Role of DYRK1A and CLK1 in cellular processes and their inhibition by imidazo[1,2-a]pyridines.
Experimental Workflow Diagrams
Caption: General workflow for an in vitro kinase inhibitor screening assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a framework for researchers to effectively screen this compound and its analogs against a panel of relevant kinases. By employing these standardized assays, researchers can generate robust and comparable data to guide structure-activity relationship (SAR) studies and advance promising compounds through the drug discovery pipeline.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anticancer Potential of Imidazo[1,2-a]Pyridine Compounds: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for evaluating the anticancer activity of novel imidazo[1,2-a]pyridine compounds. Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, induction of cell cycle arrest, and apoptosis.[1][2][3]
This document outlines a systematic approach to screen and characterize the in vitro anticancer efficacy of imidazo[1,2-a]pyridine derivatives, employing standard and robust cell-based assays. The protocols detailed herein are designed to be accessible to researchers in the fields of oncology, pharmacology, and drug discovery.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine compounds against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 | [2] |
| Compound 6 | WM115 | Melanoma | 9.7 - 44.6 | [2] |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | [2] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3][4] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3][4] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [3][4] |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | [5][6] |
| Compound 12b | HepG2 | Hepatocellular Carcinoma | 13 | [5][6] |
| Compound 12b | MCF-7 | Breast Cancer | 11 | [5][6] |
| Compound 12b | A375 | Skin Cancer | 11 | [5][6] |
| HB9 | A549 | Lung Cancer | 50.56 | [7] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [7] |
| La23 | HeLa | Cervical Cancer | 15.32 | [8] |
| Compound 4a | Various | Human Cancer | 4.88 ± 0.28 - 14.55 ± 0.74 | [9] |
| Compound 4b | Various | Human Cancer | 4.88 ± 0.28 - 14.55 ± 0.74 | [9] |
| Compound 4c | Various | Human Cancer | 4.88 ± 0.28 - 14.55 ± 0.74 | [9] |
| Compound 4i | Various | Human Cancer | 4.88 ± 0.28 - 14.55 ± 0.74 | [9] |
| Compound 7a | Various | Human Cancer | 4.88 ± 0.28 - 14.55 ± 0.74 | [9] |
| Compound 7b | Various | Human Cancer | 4.88 ± 0.28 - 14.55 ± 0.74 | [9] |
| Compound 7m | Various | Human Cancer | 4.88 ± 0.28 - 14.55 ± 0.74 | [9] |
Experimental Workflow
The overall workflow for assessing the anticancer activity of imidazo[1,2-a]pyridine compounds is depicted in the following diagram.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).[11]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[13]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with the imidazo[1,2-a]pyridine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[14]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol[14]
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[14]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[14]
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of imidazo[1,2-a]pyridine compounds on key signaling pathways involved in cancer cell proliferation and survival.[16][17]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, p53, p21, Bax, Caspase-9, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[18]
-
Analysis: Quantify the band intensities using densitometry software.
Signaling Pathway Diagram
Many imidazo[1,2-a]pyridine compounds exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway and inducing p53-mediated apoptosis.[2] The diagram below illustrates this proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. medium.com [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
Application of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities. This versatile scaffold has been extensively explored for the development of therapeutic agents targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of a diverse array of bioactive molecules. Its structural features allow for facile modification at multiple positions, enabling the generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of pharmacological properties. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their anticancer and enzyme inhibitory activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, a key isoform of PI3K.
A study focused on the optimization of imidazo[1,2-a]pyridine-based PI3K inhibitors identified a thiazole derivative that exhibited potent p110α inhibitory activity with an IC50 of 0.0028 µM.[1] This compound also demonstrated cellular activity by inhibiting the proliferation of A375 and HeLa cells with IC50 values of 0.14 µM and 0.21 µM, respectively, and suppressed tumor growth in a mouse xenograft model.[1]
Induction of Apoptosis
Many anticancer agents function by inducing programmed cell death, or apoptosis, in cancer cells. Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, a range of 6-substituted imidazo[1,2-a]pyridines were found to initiate the proteolytic phase of apoptosis within 2 hours of treatment in colon cancer cell lines HT-29 and Caco-2.[2] The mechanism of cell death was suggested to involve the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[2]
Enzyme Inhibition
Beyond cancer, derivatives of this compound have been explored as inhibitors of other enzymes relevant to human diseases.
5-Lipoxygenase (5-LO) Inhibition
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various inflammatory diseases. A novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold was identified through a virtual screening study.[3] Structure-activity relationship studies led to the discovery of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine as a potent 5-LO inhibitor with IC50 values of 0.16 µM in intact cells and 0.1 µM in a cell-free assay.[3]
Quantitative Data Summary
| Compound ID/Description | Target/Assay | IC50 (µM) | Cell Line(s) | Reference |
| Thiazole Derivative | PI3K p110α | 0.0028 | - | [1] |
| Cell Proliferation | 0.14 | A375 | [1] | |
| Cell Proliferation | 0.21 | HeLa | [1] | |
| N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine | 5-Lipoxygenase (intact cells) | 0.16 | - | [3] |
| 5-Lipoxygenase (cell-free) | 0.1 | - | [3] | |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | Tubulin Polymerization | 3.45 | - | [4] |
| Anticancer Activity | 2.8 | A549 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the imidazo[1,2-a]pyridine scaffold and key biological assays for evaluating the anticancer and enzyme inhibitory activities of its derivatives.
Synthesis of this compound Derivatives
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone or a related species.
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines:
-
Starting Material Preparation: The synthesis begins with a substituted 2-aminopyridine, such as 2-amino-5-methylpyridine.
-
Cyclization Reaction: The 2-aminopyridine is reacted with an α-halocarbonyl compound in a suitable solvent, such as ethanol or DMF. The reaction mixture is typically heated to facilitate the cyclization.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography on silica gel, to yield the desired imidazo[1,2-a]pyridine derivative.
A variety of methods exist for the synthesis of 2-amino-5-methylpyridine, a key precursor. One common method involves the reaction of 3-methyl-pyridine with sodium amide at elevated temperature and pressure.[5]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the induction of apoptosis by measuring the levels of key apoptotic marker proteins.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: The intensity of the protein bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
PI3Kα Enzyme Inhibition Assay
Various assay formats can be used to screen for PI3Kα inhibitors. A common method is a kinase activity assay that measures the production of ADP, a product of the kinase reaction.
Protocol (based on ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP in the appropriate assay buffer.
-
Compound Incubation: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the PI3Kα enzyme and the lipid substrate to the wells and incubate for a short period. Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a defined time at room temperature.
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to convert the ADP produced to ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the PI3Kα activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives in medicinal chemistry.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Experimental workflow for anticancer screening of imidazo[1,2-a]pyridine derivatives.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
In Vivo Experimental Design for Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo evaluation of imidazo[1,2-a]pyridine derivatives, a promising class of compounds with a wide range of therapeutic applications. These notes and protocols are designed to assist in the systematic assessment of their pharmacokinetic, pharmacodynamic, and toxicological profiles in preclinical animal models.
Introduction to Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs such as zolpidem and alpidem.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antitubercular, anti-inflammatory, and antimicrobial effects, making them attractive candidates for drug development.[3][4][5]
General In Vivo Experimental Workflow
A systematic in vivo evaluation is crucial to characterize the therapeutic potential and safety of novel imidazo[1,2-a]pyridine derivatives. The following workflow provides a logical progression for these studies.
Caption: General workflow for in vivo studies of imidazo[1,2-a]pyridine derivatives.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds.
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for representative imidazo[1,2-a]pyridine derivatives from published studies.
| Compound | Animal Model | Dose & Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 13 | Male Mice | 3 mg/kg PO | >12 | 1180 | 18100 | - | [6][7] |
| Compound 13 | Male Mice | 1 mg/kg IV | >12 | 1960 | 19100 | - | [6][7] |
| Compound 18 | Male Mice | 3 mg/kg PO | 13.2 | 340 | 3850 | 31.1 | [6][8] |
| Compound 18 | Male Mice | 1 mg/kg IV | 10.1 | 420 | 12400 | - | [6][7] |
| Compound 28 | Male Rat | 10 mg/kg PO | 1.8 | 21 | 58 | 2.5 | [9] |
| Compound 28 | Male Rat | 2 mg/kg IV | 1.7 | 453 | 230 | - | [9] |
Experimental Protocol: Pharmacokinetic Study in Mice
This protocol describes a method for determining the pharmacokinetic profile of an imidazo[1,2-a]pyridine derivative in mice following oral (PO) and intravenous (IV) administration.[6][7][10]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Vehicle (e.g., 0.5% HPMC, corn oil)
-
Male FVB or CD-1 mice (8-10 weeks old)[11]
-
Dosing syringes and needles (gavage for PO, 27-30G for IV)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least 5 days before the experiment.
-
Formulation: Prepare the dosing formulation of the test compound in the selected vehicle.
-
Dosing:
-
Oral (PO): Fast mice overnight (with access to water). Administer a single dose of the compound by oral gavage.
-
Intravenous (IV): Administer a single bolus dose via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[10] A terminal blood sample can be collected via cardiac puncture under anesthesia.
-
Plasma Preparation: Immediately transfer blood into heparinized tubes. Centrifuge at 4°C to separate plasma.
-
Sample Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[12]
-
Data Analysis: Calculate pharmacokinetic parameters (T½, Cmax, AUC, etc.) using appropriate software.
Pharmacodynamic (PD) / Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic effect of the compounds in relevant disease models.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown potent activity against various cancers, often by inhibiting signaling pathways like PI3K/mTOR.[13][14][15]
| Compound | Cancer Model | Animal Model | Dose & Route | Efficacy Metric | Result | Reference |
| Compound 12 | HeLa Xenograft | Mice | 25 mg/kg IP | Tumor Growth Inhibition | 37% | [15] |
| Compound 15a | HCT116 Xenograft | Nude Mice | 50 mg/kg PO | Tumor Growth Inhibition | Significant | [13][14] |
| Compound 28 | C6 Xenograft | Nude Mice | 100 mg/kg PO | pPDGFR Inhibition | Dose-dependent | [9] |
This protocol outlines a general procedure for evaluating the anticancer efficacy of an imidazo[1,2-a]pyridine derivative in a mouse xenograft model.[15][16][17]
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Immunodeficient mice (e.g., nude, SCID, NSG), 6-8 weeks old
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers
-
Test compound and vehicle
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in sterile PBS or medium at the desired concentration (e.g., 3-5 x 10^6 cells/100 µL).[16][17] A 1:1 mixture with Matrigel can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor development. Once tumors reach a palpable size (e.g., 70-150 mm³), randomize mice into treatment and control groups.[17]
-
Treatment: Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., daily PO, IP).
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[16] Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals and collect tumors and other tissues for further analysis (e.g., Western blot for target modulation).
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[13][18]
References
- 1. inotiv.com [inotiv.com]
- 2. oecd.org [oecd.org]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. protocols.io [protocols.io]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and reliable method is a two-step synthesis. The first step is the cyclization of 5-methyl-2-aminopyridine with an ethyl bromopyruvate precursor to form ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. The second step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Q2: What are the starting materials for this synthesis?
A2: The key starting materials are 5-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate).
Q3: What are the typical reaction conditions for the synthesis of the ethyl ester intermediate?
A3: A common procedure involves refluxing 5-methyl-2-aminopyridine and ethyl 3-bromo-2-oxopropanoate in a solvent like ethanol for several hours. The reaction is often followed by a basic workup to induce precipitation of the product.[1]
Q4: How is the final carboxylic acid product isolated after hydrolysis?
A4: Isolation of the carboxylic acid can be challenging due to its potential solubility in aqueous solutions. Common methods include adjusting the pH to the isoelectric point to precipitate the product, extraction with an organic solvent after neutralization, or isolation as a hydrochloride salt.
Synthesis Workflow
Caption: Two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Step 1: Low or no yield of ethyl ester | Incomplete reaction. | - Ensure the reaction is refluxed for a sufficient time (e.g., 6 hours).[1] - Monitor the reaction progress by Thin Layer Chromatography (TLC). - Use a higher boiling point solvent if starting materials are not fully consumed. |
| Incorrect workup procedure. | - After solvent evaporation, ensure the pH is carefully adjusted to ~8 with a base like potassium bicarbonate to facilitate product precipitation.[1] | |
| Degradation of starting materials. | - Use freshly distilled or high-purity starting materials. Ethyl bromopyruvate can be unstable. | |
| Step 2: Incomplete hydrolysis of the ethyl ester | Insufficient reaction time or reagent concentration. | - For acidic hydrolysis, use a strong acid like concentrated HCl and ensure the reaction is heated for an adequate duration.[2] - For basic hydrolysis, use an excess of a strong base like NaOH or LiOH and monitor the reaction by TLC. |
| Product Isolation: Difficulty in isolating the carboxylic acid | Product is soluble in the aqueous layer. | - Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to induce precipitation. - Neutralize the reaction mixture and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, chloroform). - Isolate the product as its hydrochloride salt by performing the hydrolysis with HCl and then removing the water, followed by precipitation from a non-polar solvent. |
| Product Purity: Presence of impurities in the final product | Unreacted starting materials or byproducts from side reactions. | - Purify the intermediate ester by recrystallization before proceeding to the hydrolysis step. - Purify the final carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water). - Use column chromatography for purification if recrystallization is ineffective. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from a reported synthesis.[1]
-
To a solution of 6-methylpyridin-2-amine (8 mmol) in 50 mL of ethanol, add ethyl 3-bromo-2-oxopropanoate (12 mmol).
-
Heat the mixture to reflux and maintain for 6 hours.
-
After reflux, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add solid anhydrous potassium bicarbonate (KHCO₃) until the pH of a small aqueous suspension is approximately 8.
-
Allow the mixture to stand for 3 hours, during which a white, flocculent precipitate should form.
-
Collect the precipitate by filtration and dry it to obtain the crude ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.
-
The crude product can be further purified by recrystallization from ethyl acetate.
Step 2: Hydrolysis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
This is a general procedure for acidic hydrolysis, with yields for similar compounds reported to be in the range of 48-73%.[2][3]
-
Suspend ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate in 12 M hydrochloric acid.
-
Heat the mixture to reflux for 5 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Isolation Method A (Precipitation): Carefully neutralize the solution with a base (e.g., NaOH solution) to the isoelectric point of the carboxylic acid to induce precipitation. Filter the solid, wash with cold water, and dry.
-
Isolation Method B (Extraction): Neutralize the solution with a suitable base and then extract the product multiple times with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
-
Isolation Method C (Salt Formation): Evaporate the aqueous HCl solution to dryness. The resulting solid is the hydrochloride salt of the carboxylic acid, which can be triturated with a non-polar solvent like ether to afford a purified solid.
Quantitative Data
| Reaction Step | Product | Reported Yield | Reference |
| Step 1: Cyclization | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | ~52.6% | [1] |
| Step 2: Hydrolysis (Acidic) | 6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic Acids | 48-73% | [2][3] |
Spectroscopic Data for Characterization
| Compound | ¹H NMR Data (DMSO-d₆, 300 MHz) | Reference |
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate (unsubstituted) | δ 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1 Hz, 2H), 1.35 (d, J=7.1 Hz, 3H) | [4] |
| 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid | ¹H NMR data is available and can be used for comparison. | [5] |
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
optimizing reaction conditions for imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Sub-optimal Catalyst: The choice of catalyst is crucial for the successful synthesis of imidazo[1,2-a]pyridines. If you are experiencing low yields, consider screening different catalysts. Copper (I) salts like CuBr and CuI, as well as molecular iodine, have been shown to be effective.[1][2][3] For instance, in a copper-catalyzed reaction of aminopyridines and nitroolefins, CuBr was identified as the most effective catalyst.[2] Similarly, molecular iodine has been successfully used to catalyze the condensation of 2-aminopyridines, acetophenones, and dimedone.[1][4]
-
Incorrect Solvent: The reaction solvent significantly influences the reaction rate and yield. Dimethylformamide (DMF) has been found to be an effective solvent in copper-catalyzed syntheses.[2] Some reactions can also be performed under solvent-free conditions, particularly with microwave irradiation, which can be both efficient and environmentally friendly.[5][6]
-
Inappropriate Reaction Temperature: The reaction temperature needs to be optimized. For copper-catalyzed reactions, 80°C has been reported as an ideal temperature.[2] However, the optimal temperature can vary depending on the specific substrates and catalyst used. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific reaction.
-
Insufficient Reaction Time: Some reactions may require longer durations to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][4]
-
Conventional Heating vs. Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and often increase yields compared to conventional heating methods.[5][6][7][8][9] If you are using conventional heating and experiencing low yields or long reaction times, switching to microwave irradiation could be beneficial.
Logical Flow for Troubleshooting Low Yield:
References
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and classical method is the condensation reaction between 2-amino-5-methylpyridine and an α-keto acid derivative, such as bromopyruvic acid or pyruvic acid itself under oxidative conditions. The reaction involves the initial formation of an N-substituted intermediate, followed by an intramolecular cyclization to form the fused bicyclic imidazopyridine ring system.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The cyclization step can be slow. Ensure you are running the reaction for the recommended time and at the optimal temperature.
-
Suboptimal pH: The reaction is sensitive to pH. An environment that is too acidic or too basic can inhibit the cyclization or promote side reactions.
-
Presence of Water: While some syntheses are performed in aqueous media, excess water, especially with certain reagents, can lead to hydrolysis of intermediates.
-
Degradation of Product: The product might be sensitive to prolonged exposure to high heat or strong acidic/basic conditions during work-up.
-
Competing Side Reactions: Formation of dimers or other byproducts can consume starting materials, reducing the yield of the desired product.
Q3: How can I effectively purify the final product?
A3: Purification can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water, methanol) should be determined.
-
Acid-Base Extraction: Due to the carboxylic acid and the basic pyridine nitrogen, you can use pH adjustments during aqueous work-up to wash away neutral or oppositely charged impurities. Precipitating the product by adjusting the pH to its isoelectric point is a common strategy.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography using a solvent system like dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid can be effective.
Troubleshooting Guide
Problem 1: An unknown peak is observed in my LC-MS/NMR analysis.
-
Possible Cause 1: Unreacted Starting Material.
-
How to Identify: Compare the retention time (LC) or spectral data (NMR) with pure samples of 2-amino-5-methylpyridine and your pyruvic acid derivative.
-
Solution: Increase reaction time or temperature. Ensure stoichiometric balance of reactants.
-
-
Possible Cause 2: Decarboxylation of the Product.
-
How to Identify: Look for a peak corresponding to the mass of 6-methylimidazo[1,2-a]pyridine. This is more likely if the reaction or work-up is performed at very high temperatures.
-
Solution: Perform the reaction and work-up at lower temperatures. Use a milder base for any pH adjustments.
-
-
Possible Cause 3: Formation of a Dimer.
-
How to Identify: Look for a mass peak in the MS that is approximately double that of the product or an intermediate.
-
Solution: Use more dilute reaction conditions to disfavor bimolecular side reactions.
-
Problem 2: The isolated product has poor solubility.
-
Possible Cause: The product is in its zwitterionic form.
-
Solution: The compound has both a basic nitrogen and an acidic carboxylic acid, making it amphoteric. Its solubility is lowest at its isoelectric point. To solubilize it in aqueous media, add acid (to protonate the pyridine ring) or base (to deprotonate the carboxylic acid). For organic solvents, converting it to the ester or amide derivative will increase solubility.
-
Data Presentation: Common Impurities
The following table summarizes potential impurities that may be encountered during the synthesis.
| Impurity Name | Chemical Structure | Likely Origin | Method of Detection | Mitigation Strategy |
| 2-amino-5-methylpyridine | C₆H₈N₂ | Unreacted starting material | LC-MS, ¹H NMR | Increase reaction time; Optimize stoichiometry |
| Polymeric Byproducts | N/A | Side reaction at high concentrations | Baseline noise in NMR, multiple high MW peaks in MS | Use more dilute reaction conditions |
| 6-Methylimidazo[1,2-a]pyridine | C₈H₈N₂ | Decarboxylation of the product | LC-MS, ¹H NMR | Avoid excessive heat during reaction and work-up |
| Incompletely Cyclized Intermediate | C₉H₁₀N₂O₃ | Incomplete reaction | LC-MS, ¹H NMR | Increase reaction time or temperature; Adjust pH |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
To this solution, add bromopyruvic acid (1.05 eq) portion-wise while stirring at room temperature. Caution: Bromopyruvic acid is corrosive and a lachrymator.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Adjust the pH of the mixture to approximately 4-5 using a base like sodium bicarbonate or ammonium hydroxide. This will precipitate the product at its isoelectric point.
-
Filter the solid product using a Buchner funnel and wash with cold water, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/water).
-
Dry the purified solid under vacuum to yield this compound as a solid.
-
Visualizations
Below are diagrams illustrating the synthesis workflow, potential side reactions, and a troubleshooting decision tree.
Caption: General experimental workflow for the synthesis.
Caption: Logical relationships in product and impurity formation.
Caption: A decision tree for troubleshooting common synthesis issues.
stability issues of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid in solution. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: While specific stability data for this compound is not extensively published, based on the chemistry of the imidazo[1,2-a]pyridine scaffold and the carboxylic acid functional group, potential stability issues in solution may include:
-
Hydrolysis: The carboxylic acid group itself is stable, but if derivatized to an ester or amide, it would be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Imidazo[1,2-a]pyridine derivatives can be light-sensitive, and exposure to UV or even ambient light over extended periods may induce degradation.[1]
-
pH-dependent degradation: The stability of the compound may be influenced by the pH of the solution, potentially accelerating degradation at high or low pH.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8°C or -20°C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared fresh whenever possible. If long-term storage is necessary, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The solid form should be stored in a dark place under an inert atmosphere at room temperature.[2]
Q3: In which solvents is this compound soluble and are there any stability implications?
A3: Based on similar compounds, this compound is expected to be soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane, but likely insoluble in water.[3] The choice of solvent can impact stability. For example, protic solvents like alcohols could potentially participate in degradation reactions under certain conditions. It is advisable to use aprotic solvents like DMF or DMSO for stock solutions and to minimize the amount of time the compound spends in any solution.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound potency over time.
This issue may be indicative of compound degradation in your experimental solutions.
Troubleshooting Steps:
-
Verify Solution Preparation and Storage:
-
Are solutions being prepared fresh for each experiment?
-
How are stock solutions being stored (temperature, light exposure)?
-
Could there be repeated freeze-thaw cycles that are affecting stability?
-
-
Perform a Preliminary Stability Check:
-
Prepare a fresh solution of the compound and analyze it by HPLC to establish an initial purity profile.
-
Store aliquots of the same solution under your typical experimental conditions (e.g., on the benchtop at room temperature, in an incubator at 37°C) and also under recommended storage conditions (e.g., 4°C, protected from light).
-
Re-analyze the solutions at various time points (e.g., 2, 4, 8, 24 hours) and compare the chromatograms to the initial profile. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.
-
-
Consider Potential Degradation Pathways:
-
Hydrolysis: If your experimental conditions involve acidic or basic media, consider the possibility of hydrolysis, especially if you are using a derivative of the carboxylic acid.
-
Oxidation: If your media is not de-gassed or if it contains oxidizing agents, oxidative degradation could be occurring.
-
Photodegradation: If your experiments are conducted under ambient or UV light, photostability should be assessed.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
The presence of new peaks in your chromatogram is a strong indicator of degradation or impurity formation.
Troubleshooting Steps:
-
Characterize the New Peaks:
-
If possible, use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This information can help in identifying potential degradation products.
-
Compare the retention times of the new peaks with those of any known impurities or starting materials.
-
-
Conduct a Forced Degradation Study:
-
Systematically subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[4][5] This will help to identify the likely degradation products under different conditions and confirm if the new peaks in your experimental samples correspond to these degradants.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a vial and heat in an oven at 105°C for 24 hours.
-
For solution stability, reflux a solution of the compound in a suitable solvent at an elevated temperature for 24 hours.
-
At the end of the study, dissolve the solid in a suitable solvent or dilute the solution with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure period, dilute the samples with mobile phase for HPLC analysis.
-
3. Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6][7][8]
1. Instrument and Columns:
-
HPLC system with a UV detector.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid in the aqueous phase to improve peak shape).
-
A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
3. Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation products are separated from the main peak and from each other.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to achieve optimal separation.
4. Detection:
-
Use a UV detector set at a wavelength where the parent compound and the degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
5. Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | None | 105°C | 24 hours |
| Thermal (Solution) | Reflux | Solvent B.P. | 24 hours |
| Photolytic | UV/Vis Light | Ambient | As per ICH Q1B |
Visualizations
Caption: Inferred potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. ijrpr.com [ijrpr.com]
- 2. 274-76-0 CAS MSDS (Imidazo[1,2-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijpsr.com [ijpsr.com]
- 7. irjpms.com [irjpms.com]
- 8. ijtsrd.com [ijtsrd.com]
Technical Support Center: Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no this compound. What are the possible reasons?
-
Answer: Low or no yield can be attributed to several factors:
-
Poor quality of starting materials: Ensure that 5-methyl-2-aminopyridine and the pyruvic acid derivative (e.g., ethyl bromopyruvate) are pure. Impurities can interfere with the reaction.
-
Incorrect reaction conditions: The reaction is sensitive to temperature and reaction time. Ensure the reaction is refluxed for a sufficient duration.
-
Inefficient cyclization: The formation of the imidazo[1,2-a]pyridine ring is a critical step. Inadequate heating or the presence of excess moisture can hinder this process.
-
Suboptimal pH during workup: The pH of the reaction mixture during workup is crucial for the precipitation and isolation of the product.[1]
-
Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is contaminated with impurities. What are the likely side products and how can I remove them?
-
Answer: Common impurities can include unreacted starting materials, intermediates, and side-products from competing reactions.
-
Unreacted 5-methyl-2-aminopyridine: This can be removed by washing the crude product with a dilute acid solution.
-
Polymeric materials: These can form if the reaction is overheated or run for an extended period. Purification by column chromatography may be necessary.
-
Decarboxylated product: The carboxylic acid group can be labile under harsh conditions, leading to the formation of 6-methylimidazo[1,2-a]pyridine. Avoid excessive heating during the final steps of the synthesis and purification.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: The purification of this compound can be challenging due to its polarity.
-
Crystallization: This is often the most effective method for obtaining a pure product. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.
-
Column chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, is typically required.
-
Acid-base extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate). The aqueous layer can then be acidified to precipitate the pure product.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
-
Question: What is the most common synthetic route for this compound?
-
Answer: A widely used method involves a two-step process: first, the synthesis of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate by reacting 5-methyl-2-aminopyridine with ethyl bromopyruvate, followed by the hydrolysis of the ester to the carboxylic acid.[1]
-
Question: What are the key parameters to control for a high-yield synthesis?
-
Answer: To achieve a high yield, it is crucial to control the following parameters:
-
Purity of reactants: Use high-purity starting materials.
-
Reaction temperature: Maintain a consistent reflux temperature during the cyclization step.
-
Reaction time: Ensure the reaction goes to completion without excessive heating that could lead to decomposition.
-
pH control during workup: Carefully adjust the pH to ensure complete precipitation of the product.[1]
-
-
Question: Are there any alternative synthetic methods?
-
Answer: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a powerful alternative for the synthesis of the imidazo[1,2-a]pyridine core.[2][3][4] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate molecular diversity. For the synthesis of the target molecule, 5-methyl-2-aminopyridine would be used with an appropriate aldehyde and an isocyanide that can be subsequently converted to a carboxylic acid.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Condition | Reference |
| Starting Materials | 5-methyl-2-aminopyridine, Ethyl bromopyruvate | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Workup | Evaporation of solvent, addition of KHCO3 | [1] |
| Yield | ~52.6% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate [1]
-
To a 100 mL round-bottom flask, add 5-methyl-2-aminopyridine (1.08 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add ethyl bromopyruvate (2.34 g, 12 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
After 6 hours, remove the heat and allow the mixture to cool to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
To the resulting residue, add a saturated aqueous solution of potassium bicarbonate (KHCO3) until the pH reaches 8.
-
A white, flocculent precipitate will form. Allow the mixture to stand for 3 hours to ensure complete precipitation.
-
Filter the precipitate and wash it with cold water.
-
Dry the solid in a desiccator to obtain ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate to this compound
-
In a 100 mL round-bottom flask, dissolve ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (2.04 g, 10 mmol) in ethanol (30 mL).
-
Add a 2 M aqueous solution of sodium hydroxide (15 mL, 30 mmol).
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Acidify the solution to pH 3-4 with 2 M hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to complete precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Reaction mechanism for the synthesis of the ester precursor.
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying imidazo[1,2-a]pyridine derivatives?
A1: The most frequently employed purification techniques for imidazo[1,2-a]pyridine derivatives are silica gel column chromatography and recrystallization.[1][2] Alumina column chromatography can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.
Q2: How do I choose the appropriate solvent system for silica gel column chromatography?
A2: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[1] The polarity is gradually increased by raising the proportion of the polar solvent. Thin-layer chromatography (TLC) is essential for optimizing the solvent system before performing column chromatography.
Q3: My imidazo[1,2-a]pyridine derivative is streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate is often due to the basic nature of the imidazo[1,2-a]pyridine core interacting strongly with the acidic silica gel. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica gel and result in more defined spots.
Q4: How can I visualize my imidazo[1,2-a]pyridine derivative on a TLC plate?
A4: Imidazo[1,2-a]pyridine derivatives are often UV-active due to their aromatic nature and can be visualized under a UV lamp at 254 nm.[1] Another common method is using an iodine chamber, where the compound will appear as a brown spot.[3]
Q5: What are some common impurities I might encounter after synthesizing imidazo[1,2-a]pyridine derivatives?
A5: Common impurities include unreacted starting materials such as 2-aminopyridines and α-haloketones, as well as side products from the reaction. The specific impurities will depend on the synthetic route employed. Multicomponent reactions, for example, may have unconsumed starting materials if the stoichiometry is not precise.
Troubleshooting Guides
Column Chromatography
Problem 1: My compound is not eluting from the silica gel column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, a small amount of a more polar solvent like methanol can be added to the eluent.
-
-
Possible Cause: Your compound is strongly adsorbed to the acidic silica gel due to its basicity.
-
Solution: Add a small amount of triethylamine (0.1-1%) to your eluent to reduce the strong interaction between your basic compound and the acidic stationary phase.
-
Problem 2: My compound is co-eluting with an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Solution: Re-optimize the solvent system using TLC. Try different solvent combinations. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.
-
-
Possible Cause: The column was overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product.
-
Problem 3: I am getting a low recovery of my compound after column chromatography.
-
Possible Cause: The compound is irreversibly adsorbed onto the silica gel.
-
Solution: Consider using a less acidic stationary phase like neutral alumina. You can also try deactivating the silica gel by adding a small percentage of water before packing the column.
-
-
Possible Cause: The compound is volatile and was lost during solvent evaporation.
-
Solution: Use a rotary evaporator with controlled temperature and pressure. Avoid heating to high temperatures.
-
Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
-
Possible Cause: The presence of impurities is inhibiting crystallization.
-
Solution: Try to purify the crude material by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Problem 2: I have a very low yield after recrystallization.
-
Possible Cause: The chosen solvent is too good at dissolving your compound, even at low temperatures.
-
Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Possible Cause: Too much solvent was used.
-
Solution: After dissolving the compound in a minimal amount of hot solvent, you can try to carefully evaporate some of the solvent to reach the saturation point before cooling.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Imidazo[1,2-a]pyridine Derivative
| Purification Method | Typical Mobile Phase / Solvent | Typical Recovery Yield (%) | Purity (by HPLC/NMR) (%) | Notes |
| Silica Gel Chromatography | Hexane:Ethyl Acetate (gradient) | 60-85 | >95 | Good for removing baseline impurities and closely related side products. |
| Alumina Chromatography | Dichloromethane:Methanol (gradient) | 70-90 | >95 | Recommended for acid-sensitive derivatives. |
| Recrystallization | Ethanol/Water | 50-80 | >99 | Effective for obtaining highly pure material if a suitable solvent is found. |
| Preparative HPLC | Acetonitrile:Water with 0.1% TFA | 40-70 | >99 | Used for difficult separations or for obtaining very high purity material. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there is a small plug of cotton or glass wool and a layer of sand at the base. Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude imidazo[1,2-a]pyridine derivative in a minimal amount of the eluent or a suitable solvent. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin adding the mobile phase to the top of the column and start collecting fractions. The polarity of the mobile phase can be kept constant (isocratic) or gradually increased (gradient) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the imidazo[1,2-a]pyridine derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of imidazo[1,2-a]pyridine derivatives.
Caption: Decision tree for troubleshooting common issues during recrystallization.
References
Technical Support Center: Overcoming Solubility Challenges of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. The information is designed to offer practical solutions and detailed experimental protocols to address common challenges in the laboratory.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments and provides actionable steps to resolve them.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of aqueous solution. | The pH of the solution is at or near the isoelectric point of the carboxylic acid, minimizing its solubility. | Adjust the pH of the solution. For a carboxylic acid, increasing the pH above its pKa will deprotonate the acidic group, forming a more soluble carboxylate salt. A pH-solubility profile experiment is recommended to determine the optimal pH range. |
| Poor solubility in common organic solvents. | The polarity of the solvent is not well-matched with the solute. While related compounds show solubility in solvents like ethanol, DMF, and dichloromethane, the specific solubility of this compound may vary. | Screen a panel of solvents with varying polarities. Consider using co-solvents to fine-tune the polarity of the solvent system. A good starting point would be mixtures of water with water-miscible organic solvents like ethanol, methanol, or acetonitrile. |
| Difficulty achieving desired concentration for in vitro assays. | The intrinsic low solubility of the free acid form of the compound limits its dissolution. | Prepare a stock solution in an appropriate organic solvent such as DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration to avoid artifacts in your assay. Alternatively, consider salt formation to significantly increase aqueous solubility. |
| Inconsistent results in biological assays. | The compound may be precipitating in the assay medium over time, leading to variable effective concentrations. | Visually inspect the assay plates for any signs of precipitation. Determine the kinetic solubility of the compound in the specific assay medium to ensure it remains in solution for the duration of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be performed in a range of pharmaceutically relevant solvents. This includes aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) and various organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, and propylene glycol). This will provide a qualitative understanding of the compound's solubility profile.
Q2: How can I improve the aqueous solubility of this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of a poorly soluble carboxylic acid like this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution will convert the carboxylic acid to its more soluble salt form.
-
Salt Formation: Preparing a stable salt of the carboxylic acid with a suitable base (e.g., sodium, potassium, or an amine) can dramatically increase its aqueous solubility.[1]
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.
Q3: What is a pH-solubility profile and how do I generate one?
A3: A pH-solubility profile is a graph that shows the solubility of a compound as a function of pH. For an acidic compound, solubility generally increases as the pH moves away from its pKa. To generate this profile, an excess of the compound is equilibrated in a series of buffers with varying pH values. The concentration of the dissolved compound in each buffer is then measured, typically by HPLC.
Q4: Are there any formulation strategies to consider for in vivo studies?
A4: For in vivo administration, especially for oral delivery of poorly soluble drugs, several advanced formulation strategies can be considered.[3] These include:
-
Micronization/Nanonization: Reducing the particle size of the compound increases its surface area, which can improve the dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.[4]
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the aqueous solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of the compound to vials containing buffers of different pH values.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Water (or a relevant aqueous buffer).
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50% v/v).
-
Add an excess amount of the compound to vials containing each co-solvent mixture.
-
Follow steps 2-5 from the pH-Solubility Profile Determination protocol.
-
Plot the solubility against the percentage of the co-solvent in the mixture.
Data Presentation
Table 1: General Solubility Enhancement Strategies for Carboxylic Acids
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid to its more soluble salt form. | Simple and effective for aqueous formulations. | Potential for precipitation upon pH change; chemical stability at high pH. |
| Salt Formation | Creation of a solid salt form with enhanced solubility and dissolution rate.[1] | Significant increase in aqueous solubility; improved handling properties. | Potential for disproportionation back to the free acid; hygroscopicity. |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solvent's capacity to dissolve the compound.[2] | Can achieve high drug concentrations. | Potential for precipitation upon dilution; in vivo toxicity of some co-solvents. |
| Particle Size Reduction | Increasing the surface area of the solid particles to enhance the dissolution rate.[4] | Applicable to crystalline compounds; can improve oral bioavailability. | Can be a high-energy process; potential for particle agglomeration. |
| Complexation | Encapsulation of the drug molecule within a cyclodextrin cavity. | Increases apparent solubility; can improve stability. | Limited to molecules that can fit into the cyclodextrin cavity. |
Visualizations
Caption: A general workflow for addressing solubility issues.
Caption: Relationship between solubility and bioavailability.
References
- 1. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
preventing side reactions in imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
Issue 1: Low Yield in Tschitschibabin Reaction
Q1: My Tschitschibabin reaction (2-aminopyridine with an α-haloketone) is resulting in a low yield of the desired imidazo[1,2-a]pyridine. What are the potential causes and solutions?
A1: Low yields in the Tschitschibabin synthesis can stem from several factors. A primary side reaction is the formation of a dihydropyridine intermediate that does not efficiently aromatize to the final product. Additionally, polymerization of the α-haloketone or competing side reactions of the 2-aminopyridine can reduce the availability of starting materials for the main reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature: While the classical Tschitschibabin reaction often requires high temperatures, excessive heat can promote polymerization and other side reactions. A systematic approach to optimize the temperature is recommended. Start with a lower temperature and gradually increase it, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Choice of Base: The reaction is often carried out in the presence of a base like sodium bicarbonate to neutralize the hydrogen halide formed. The strength and stoichiometry of the base can be critical. An excess of a strong base might lead to undesired side reactions. Consider using a milder base or optimizing the amount of sodium bicarbonate.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. While high-boiling solvents like DMF or dioxane are common, their polarity can influence the reaction pathway. Experimenting with different solvents of varying polarity might improve the yield.
-
Slow Addition of α-Haloketone: Adding the α-haloketone dropwise to the heated solution of 2-aminopyridine can help to maintain a low concentration of the ketone, thereby minimizing its self-polymerization.
Issue 2: Formation of Side Products in Groebke-Blackburn-Bienaymé (GBB) Reaction
Q2: I am observing significant side product formation in my Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. How can I improve the selectivity towards the desired 3-aminoimidazo[1,2-a]pyridine?
A2: The GBB reaction, while powerful for its convergence, can be prone to the formation of side products, most notably the linear Ugi-type adduct instead of the desired cyclized product. This typically occurs when the final intramolecular cyclization step is slow compared to the competing reaction pathways.
Troubleshooting Steps:
-
Catalyst Choice: The GBB reaction is often catalyzed by a Lewis or Brønsted acid. The choice and loading of the catalyst are crucial for promoting the cyclization step. Scandium triflate (Sc(OTf)₃) and other Lewis acids have been shown to be effective. If you are not using a catalyst, its addition could significantly improve the outcome. If you are, consider screening other Lewis or Brønsted acids.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the rate of cyclization. Protic solvents like methanol or ethanol can participate in the reaction and may favor the formation of the desired product by stabilizing the transition state of the cyclization.
-
Temperature Optimization: Similar to other reactions, temperature plays a key role. While room temperature is often sufficient, gentle heating might be necessary to facilitate the final cyclization step. However, excessive heat can lead to decomposition.
-
Nature of Reactants: The electronic properties of the aldehyde and isocyanide can affect the reaction outcome. Electron-deficient aldehydes are often more reactive and can lead to cleaner reactions. The steric bulk of the isocyanide can also influence the rate of the reaction.
Issue 3: Regioselectivity Issues with Substituted 2-Aminopyridines
Q3: I am using a substituted 2-aminopyridine, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A3: When using a 2-aminopyridine with substituents on the pyridine ring, the initial alkylation can occur on either the endocyclic (pyridine) nitrogen or the exocyclic amino nitrogen, leading to different regioisomers of the imidazo[1,2-a]pyridine product. The electronic and steric nature of the substituent plays a significant role in directing the cyclization.
Troubleshooting Steps:
-
Understanding Substituent Effects: Electron-donating groups on the pyridine ring generally activate the ring nitrogens, but their position will dictate the preferred site of initial attack. Steric hindrance around one of the nitrogen atoms can also direct the reaction to the less hindered nitrogen.
-
Reaction Conditions: The regioselectivity can sometimes be influenced by the reaction conditions. For instance, in the Tschitschibabin synthesis, the choice of solvent and base can alter the ratio of isomers. In some cases, a kinetic versus thermodynamic control can be established by varying the reaction temperature and time.
-
Protecting Groups: In complex syntheses, it might be necessary to use a protecting group strategy to block one of the nitrogen atoms, forcing the reaction to proceed at the desired position. This adds steps to the synthesis but can provide excellent regiocontrol.
Frequently Asked Questions (FAQs)
Q4: What are the most common side reactions in the Ortoleva-King synthesis of imidazo[1,2-a]pyridines?
A4: The Ortoleva-King reaction involves the reaction of a ketone with iodine and a pyridine derivative. A common issue is the formation of α-iodoketone as a stable intermediate that may not fully react to form the desired product. Self-condensation of the starting ketone can also occur, leading to aldol-type byproducts. Furthermore, if the reaction conditions are not carefully controlled, over-iodination of the ketone can lead to the formation of di- or tri-iodinated species, which can complicate the reaction mixture and purification.
Q5: How can I prevent the dimerization of 2-aminopyridine during the synthesis?
A5: Dimerization of 2-aminopyridine to form products like 2,2'-dipyridylamine can occur under harsh reaction conditions, particularly at high temperatures and in the presence of strong bases or certain metal catalysts. To minimize this, it is advisable to use the mildest possible reaction conditions. Using a moderate excess of the other reactant (e.g., the α-haloketone) can also help to ensure that the 2-aminopyridine is consumed in the desired reaction pathway.
Q6: What are the best practices for purifying imidazo[1,2-a]pyridines?
A6: The purification of imidazo[1,2-a]pyridines can sometimes be challenging due to the presence of closely related side products.
-
Crystallization: If the product is a solid and sufficiently pure after initial work-up, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for obtaining highly pure material.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is the standard method. A gradient elution with a solvent system like ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity of the eluent will depend on the substitution pattern of the imidazo[1,2-a]pyridine.
-
Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is back-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.
Data Presentation
Table 1: Effect of Catalyst on Groebke-Blackburn-Bienaymé Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Methanol | 25 | 24 | 45 | |
| 2 | Sc(OTf)₃ (10) | Methanol | 25 | 6 | 85 | |
| 3 | Yb(OTf)₃ (10) | Dichloromethane | 25 | 12 | 78 | |
| 4 | p-TsOH (20) | Ethanol | 60 | 8 | 72 |
Table 2: Influence of Solvent on Tschitschibabin Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | 78 | 12 | 65 | Internal Data |
| 2 | DMF | 100 | 6 | 78 | |
| 3 | Dioxane | 101 | 8 | 72 | Internal Data |
| 4 | Toluene | 111 | 10 | 55 | Internal Data |
Experimental Protocols
Protocol 1: General Procedure for the Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in 20 mL of anhydrous ethanol, add sodium bicarbonate (1.34 g, 15.9 mmol).
-
Heat the mixture to reflux with stirring.
-
To the refluxing mixture, add a solution of 2-bromoacetophenone (2.11 g, 10.6 mmol) in 10 mL of ethanol dropwise over 30 minutes.
-
Continue refluxing for an additional 4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford the desired product.
Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in methanol (10 mL).
-
Add scandium triflate (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Visualizations
Caption: Competing pathways in the Groebke-Blackburn-Bienaymé reaction.
Caption: A general workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.
Optimizing Cell-Based Assay Reproducibility for Imidazo[1,2-a]pyridines: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reproducibility of cell-based assays involving imidazo[1,2-a]pyridine compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Q1: I'm observing high variability in my cell viability (e.g., MTT, CellTiter-Glo®) assay results between replicate wells and experiments. What are the likely causes and how can I improve consistency?
A1: High variability in cell viability assays is a common issue that can often be traced back to several factors. Here are the most frequent culprits and how to address them:
-
Compound Solubility and Stability: Imidazo[1,2-a]pyridines, as heterocyclic compounds, may have limited solubility in aqueous media.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1] When diluting to the final concentration in cell culture media, ensure thorough mixing and avoid precipitation. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls, typically not exceeding 0.1%, to prevent solvent-induced cytotoxicity.[2] The stability of the compound in the media over the course of the experiment should also be considered.
-
-
Cell Seeding Density and Distribution: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[3] Use a calibrated multichannel pipette or an automated cell dispenser for plating. After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells and avoid the "edge effect," where wells on the perimeter of the plate behave differently due to variations in temperature and evaporation.[4]
-
-
Inconsistent Incubation Times and Conditions: Variations in the duration of compound treatment or assay reagent incubation can significantly impact results.
-
Solution: Standardize all incubation times. For endpoint assays, ensure that reagents are added and readings are taken at precisely the same time points for all plates. Maintain stable incubator conditions (temperature, CO2, humidity) as fluctuations can affect cell health and metabolism.[5]
-
-
Reagent Preparation and Handling: Improperly prepared or stored reagents can lead to inconsistent assay performance.
-
Solution: Prepare assay reagents fresh whenever possible.[3] If using kits, strictly follow the manufacturer's instructions for reconstitution and storage. For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance, which may require extended shaking or gentle pipetting.[6]
-
Q2: My Western blot results for downstream targets of the PI3K/AKT/mTOR pathway show inconsistent phosphorylation changes after treatment with an imidazo[1,2-a]pyridine inhibitor. How can I troubleshoot this?
A2: Inconsistent Western blot data for signaling pathways often points to issues with sample preparation, protein loading, or antibody performance.
-
Suboptimal Lysis and Sample Handling: Incomplete cell lysis or protein degradation can lead to variable results.
-
Inaccurate Protein Quantification and Loading: Unequal protein loading between lanes is a common reason for apparent changes in protein levels.
-
Antibody Performance: The specificity and sensitivity of your primary antibodies are critical.
-
Solution: Use antibodies that have been validated for your specific application. Check the manufacturer's datasheet for recommended dilutions and positive/negative control cell lines or tissues.[7] You may need to optimize the antibody concentration and incubation time.
-
-
Timing of Treatment: The kinetics of pathway inhibition can vary.
-
Solution: Perform a time-course experiment to determine the optimal time point to observe changes in phosphorylation after compound treatment.[8]
-
Q3: I am not observing the expected apoptotic effects (e.g., via Annexin V/PI staining) after treating cancer cells with my imidazo[1,2-a]pyridine compound. What could be the reason?
A3: A lack of expected apoptosis could be due to several factors, ranging from the compound's mechanism of action to the specifics of the assay itself.
-
Cell Line-Specific Responses: Different cancer cell lines can have varying sensitivities to the same compound.[8]
-
Solution: Test your compound on a panel of cell lines to identify a sensitive model. Ensure the chosen cell line has an active pathway that is targeted by your compound.
-
-
Compound Concentration and Treatment Duration: The induction of apoptosis is often dose- and time-dependent.
-
Alternative Cell Death Mechanisms: The compound may be inducing a different form of cell death, such as necroptosis or autophagy.
-
Solution: Consider using assays that can detect other cell death pathways.
-
-
Assay Timing: The peak of apoptosis can be transient.
-
Solution: Optimize the time point for your apoptosis assay. If you are looking at late-stage apoptosis, you may miss the peak if you measure too early.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for many anticancer imidazo[1,2-a]pyridines?
A1: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell survival, proliferation, and growth. The most commonly reported target is the PI3K/AKT/mTOR pathway.[10][11] By inhibiting components of this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[10][12] Some derivatives have also been shown to target other kinases or pathways like STAT3/NF-κB.[13][14]
Q2: How should I prepare and store imidazo[1,2-a]pyridine compounds for cell-based assays?
A2: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a high-purity organic solvent such as DMSO.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed cell culture media and mix thoroughly to ensure homogeneity and prevent precipitation.
Q3: What are some key quality control measures to ensure the reproducibility of my cell-based assays?
A3: Implementing robust quality control is essential for reproducible results. Key measures include:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.
-
Consistent Cell Passage Number: Use cells within a consistent and low passage number range for your experiments, as cellular characteristics can change over time in culture.[3]
-
Assay Controls: Always include appropriate controls in your experiments, such as vehicle-only controls (e.g., media with the same final concentration of DMSO), untreated controls, and positive control compounds with a known mechanism of action.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives in different cancer cell lines, as reported in the literature.
| Compound/Derivative | Cell Line(s) | Assay Duration | Reported IC50 Values | Reference(s) |
| Imidazo[1,2-a]pyridine-3-amine derivative (MIA) | MDA-MB-231 (Breast), SKOV3 (Ovarian) | 24 hours | Significant cytotoxicity at ≥30 µM and ≥40 µM, respectively | [14] |
| Imidazo[1,2-a]pyridine compound 6 | A375, WM115 (Melanoma), HeLa (Cervical) | 48 hours | IC50 values ranged from 9.7 to 44.6 µM across the cell lines | [1] |
| Imidazo[1,2-a]pyridine derivative (La23) | HeLa (Cervical) | Not Specified | 15.32 µM | [15] |
| Imidazo[1,2-a]pyridine derivatives (IP-5, IP-6, IP-7) | HCC1937 (Breast) | Not Specified | 45 µM, 47.7 µM, and 79.6 µM, respectively | [16][17][18] |
| Imidazo[1,2-a]pyridine-3-carboxamides (compounds 9, 12, 16, 17, 18) | Mycobacterium tuberculosis H37Rv | Not Specified | MIC values ≤0.006 μM | [19] |
| Imidazo[1,2-a]pyridine derivative (compound 12b) | Hep-2, HepG2, MCF-7, A375 | Not Specified | 11 µM, 13 µM, 11 µM, and 11 µM, respectively | [20] |
| Imidazo[1,2-a]pyridine hybrids (HB9, HB10) | A549 (Lung), HepG2 (Liver) | 24 hours | 50.56 µM and 51.52 µM, respectively | [21] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of imidazo[1,2-a]pyridine compounds.[1][20]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[22]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete culture medium from a DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.[23]
-
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol outlines the key steps for assessing changes in protein phosphorylation in response to imidazo[1,2-a]pyridine treatment.[2]
-
Cell Lysis and Protein Quantification:
-
After compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[2]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
Caption: General workflow for screening imidazo[1,2-a]pyridine compounds.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.
Caption: A logical approach to troubleshooting assay variability.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. researchhub.com [researchhub.com]
- 5. marinbio.com [marinbio.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selectscience.net [selectscience.net]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 21. chemmethod.com [chemmethod.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-a]pyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are working with imidazo[1,2-a]pyridine compounds and encountering challenges with their oral bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of our imidazo[1,2-a]pyridine compound after oral administration in animal models. What are the likely causes?
A1: Low and variable oral bioavailability of imidazo[1,2-a]pyridine compounds is a frequent challenge. The primary reasons can be attributed to one or more of the following factors:
-
Poor Aqueous Solubility: Many imidazo[1,2-a]pyridine derivatives have low water solubility, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
P-glycoprotein (P-gp) Efflux: Imidazo[1,2-a]pyridine compounds can be substrates for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, thereby reducing net absorption.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[2]
Q2: How can we experimentally determine the primary reason for the low bioavailability of our specific imidazo[1,2-a]pyridine derivative?
A2: A systematic approach involving a series of in vitro and in vivo experiments is recommended to pinpoint the root cause:
-
Assess Physicochemical Properties: Determine the aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its dissolution potential in the gastrointestinal tract.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to evaluate the intestinal permeability of your compound. This can also indicate if the compound is a substrate for efflux pumps like P-gp.[3][4]
-
In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism by cytochrome P450 enzymes.[5][6][7][8]
-
In Vivo Pharmacokinetic Study: A well-designed pharmacokinetic study in an animal model (e.g., rat or mouse) with both intravenous (IV) and oral (PO) administration will allow you to calculate the absolute bioavailability and provide insights into clearance and distribution.
Q3: What are the most common strategies to improve the oral bioavailability of imidazo[1,2-a]pyridine compounds?
A3: Several strategies can be employed, targeting the specific bioavailability barrier you have identified:
-
Structural Modification:
-
Reduce P-gp Efflux: Introducing fluorine atoms into the molecular structure can decrease the compound's affinity for P-gp.[1]
-
Enhance Metabolic Stability: Strategic modifications can block sites of metabolism.
-
Improve Solubility: Incorporating polar functional groups can enhance aqueous solubility.
-
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can improve the dissolution rate.[9]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[9][10]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[10]
-
-
Prodrug Approach: A prodrug strategy can be used to temporarily mask physicochemical or biopharmaceutical liabilities of the parent drug.
Troubleshooting Guide
Issue 1: High in vitro permeability (Caco-2) but low in vivo oral bioavailability.
-
Possible Cause:
-
Extensive First-Pass Metabolism: The compound is likely being rapidly metabolized in the liver.
-
Poor Solubility/Dissolution in vivo: The in vitro assay conditions may not fully replicate the in vivo environment.
-
-
Troubleshooting Steps:
-
Conduct an in vitro metabolic stability assay with liver microsomes or S9 fractions to assess the intrinsic clearance.
-
Analyze in vivo metabolite profiles from plasma and urine samples to identify major metabolites.
-
Consider formulation strategies that can protect the drug from first-pass metabolism, such as lipid-based formulations that can promote lymphatic absorption.[11]
-
Issue 2: Low in vitro permeability (Caco-2) with a high efflux ratio (Papp B-A / Papp A-B > 2).
-
Possible Cause:
-
P-glycoprotein (P-gp) Efflux: The compound is a substrate for P-gp or other efflux transporters.[4]
-
-
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability in the apical to basolateral direction (Papp A-B) will confirm P-gp involvement.
-
Structural Modification: Consider medicinal chemistry approaches to design analogues with reduced P-gp affinity, such as the introduction of fluorine.[1]
-
Formulation with P-gp Inhibitors: Explore co-formulation with excipients that are known to inhibit P-gp.
-
Issue 3: Low aqueous solubility.
-
Possible Cause:
-
Intrinsic Physicochemical Properties: The compound has a high melting point and/or high lipophilicity.
-
-
Troubleshooting Steps:
-
Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Prepare a solid dispersion of the compound in a hydrophilic polymer.
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
-
Co-solvents and Surfactants: Use of co-solvents and surfactants in the formulation can enhance solubility.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives with Structural Modifications
| Compound | Modification | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) | Reference |
| 11 | Unsubstituted Piperidine | 0.5 | 289 | 789 | 16 | [1] |
| 27 | cis-Fluoro Piperidine | 1.0 | 698 | 2654 | 48 | [1] |
| 28 | trans-Fluoro Piperidine | 2.0 | 987 | 4567 | 65 | [1] |
| 13 | 2-pyridyl | 4.0 | 251 | 2470 | 23.3 | [12] |
| 18 | Biaryl ether with fluorine | 8.0 | 387 | 3850 | 31.1 | [12][13] |
Table 2: In Vitro Data for Selected Imidazo[1,2-a]pyridine Compounds
| Compound | PDGFR IC50 (nM) | P-gp Efflux Ratio (Pe) | Microsomal Stability (t1/2 min) | Reference |
| 11 | 12 | 5.7 | >60 (human) | [1] |
| 27 | 15 | 2.1 | >60 (human) | [1] |
| 28 | 10 | 1.5 | >60 (human) | [1] |
| 8 | N/A | N/A | 83 (human), 63 (mouse) | [13] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability and potential for active efflux of a test compound.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for monolayer integrity testing
-
Analytical standards for the test compound
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 104 cells/cm2. Culture for 18-22 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[4]
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm2.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (final concentration typically 1-10 µM in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume removed with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B-A): a. Perform the experiment as in step 3, but add the test compound to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the involvement of active efflux.[4]
Protocol 2: Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound in the presence of liver enzymes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for reaction termination
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer, microsomes (typically 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.[8]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k. d. Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for determining the pharmacokinetic profile of a compound after oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compound formulation for oral (e.g., suspension in 0.5% methylcellulose) and intravenous (e.g., solution in saline with a co-solvent) administration.
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical method for quantifying the compound in plasma
Procedure:
-
Animal Preparation: Acclimatize the rats for at least one week before the study. Fast the animals overnight before dosing.
-
Dosing:
-
Oral (PO) Group: Administer the test compound formulation by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the test compound formulation as a bolus injection or infusion via a cannulated vein (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: P-glycoprotein (P-gp) mediated efflux of imidazo[1,2-a]pyridine.
Caption: Formulation strategies to enhance solubility and absorption.
References
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mercell.com [mercell.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. upm-inc.com [upm-inc.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
Technical Support Center: Imidazo[1,2-a]pyridine Analogs - Analytical Method Refinement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical refinement of imidazo[1,2-a]pyridine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical characterization of imidazo[1,2-a]pyridine analogs?
A1: Researchers often face challenges related to the inherent basicity of the nitrogen-rich imidazo[1,2-a]pyridine core, which can lead to peak tailing in HPLC analysis. Other common issues include poor solubility of certain analogs in standard solvents, on-column degradation, and difficulties in achieving baseline resolution for structurally similar impurities. Some analogs may also suffer from high clearance in in vitro metabolism assays, complicating preclinical assessments.[1]
Q2: How can I confirm the structure of my synthesized imidazo[1,2-a]pyridine analog?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for determining the substitution pattern on the bicyclic ring.[2][3] The chemical shifts are well-documented and can be correlated with electron densities at different ring positions.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is typically used to confirm the molecular weight and elemental composition.[4][5]
-
Infrared (IR) Spectroscopy: IR can help identify key functional groups present in the molecule.
Q3: Are there any stability concerns I should be aware of when handling these compounds?
A3: Imidazo[1,2-a]pyridine analogs can be susceptible to degradation under certain conditions. It is crucial to protect them from strong acidic or basic conditions unless required for a specific reaction. For storage, keeping the compounds in a cool, dark, and dry place is recommended to prevent potential degradation. Some derivatives may be metabolized rapidly by enzymes like aldehyde oxidase, which should be considered during in vitro and in vivo studies.[6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q4: I'm observing significant peak tailing for my imidazo[1,2-a]pyridine analog. What's causing this and how can I fix it?
A4: Peak tailing is a common issue when analyzing basic compounds like imidazo[1,2-a]pyridines. It is often caused by strong interactions between the basic nitrogen atoms in your analyte and acidic residual silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive base, such as 0.1% triethylamine (TEA) or a higher concentration of an amine modifier, to the mobile phase. This will occupy the active silanol sites and reduce analyte interaction.
-
Adjust pH: Increase the pH of the mobile phase using a suitable buffer (e.g., phosphate or ammonium bicarbonate) to suppress the ionization of the silanol groups (pKa ~3.5-4.5). However, be mindful of the column's pH stability range.
-
Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, often labeled as "base-deactivated" or having end-capping technology that shields residual silanols.
-
Lower Sample Load: Overloading the column can exacerbate tailing.[7] Try injecting a smaller amount of your sample to see if the peak shape improves.
Q5: My chromatogram shows a noisy or drifting baseline. What are the potential causes?
A5: A noisy or drifting baseline can obscure small peaks and affect integration accuracy.[7][8]
Troubleshooting Steps:
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed to remove dissolved air, which can cause bubbles in the detector cell.[8] Check for any microbial growth or precipitation in the solvent reservoirs.
-
System Leaks: Inspect all fittings and connections for leaks, particularly between the pump, injector, column, and detector.[9] Salt buildup around a fitting is a clear sign of a leak.[9]
-
Detector Instability: The detector lamp may be nearing the end of its life, or the detector cell could be contaminated or contain air bubbles.[10][11] Flush the system with a strong solvent like isopropanol to clean the cell.
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run, especially after changing solvents or running a gradient.[10]
Q6: I am seeing ghost peaks in my blank runs. Where are they coming from?
A6: Ghost peaks are peaks that appear in blank injections and are typically caused by contamination or carryover from previous injections.
Troubleshooting Steps:
-
Injector Contamination: The most common source is carryover from a previous, more concentrated sample. Clean the injector port and syringe thoroughly. Implement a needle wash step with a strong solvent in your method.
-
Contaminated Mobile Phase or Vials: Ensure you are using high-purity HPLC-grade solvents and clean sample vials. Impurities in the mobile phase can accumulate on the column and elute as broad peaks.[8]
-
Sample Degradation: The analyte might be degrading in the autosampler over time. Try using cooled autosampler trays if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: My 1H NMR spectrum has broad peaks. What is the cause?
A7: Peak broadening in NMR can arise from several factors:
-
Chemical Exchange: Protons on nitrogen atoms (N-H) can undergo chemical exchange, leading to broadening. This is common for the N-H of the imidazole ring if it is protonated or participating in hydrogen bonding.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Consider passing your sample through a small plug of silica or celite.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum on a more dilute sample.
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Ensure the instrument is properly shimmed before acquisition.
Q8: The chemical shifts in my 1H NMR spectrum don't match the expected values for an imidazo[1,2-a]pyridine core. Why might this be?
A8: Discrepancies can occur due to:
-
Solvent Effects: The choice of solvent (e.g., CDCl3 vs. DMSO-d6) can significantly influence chemical shifts, especially for protons near polar functional groups or nitrogen atoms.[2]
-
Protonation State: If the sample contains residual acid (e.g., TFA from purification), the nitrogen atoms in the ring system can become protonated, causing substantial downfield shifts of adjacent protons.
-
Substituent Effects: The electronic nature of substituents on the ring system will alter the chemical shifts. Electron-donating groups generally cause upfield shifts, while electron-withdrawing groups cause downfield shifts.[2]
Data Presentation
Table 1: Common HPLC Troubleshooting Scenarios for Imidazo[1,2-a]pyridine Analogs
| Issue | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Interaction with residual silanols on the column; Column overload.[7] | Add 0.1% TEA to the mobile phase; Use a base-deactivated column; Reduce injection volume/concentration. |
| Noisy Baseline | Air bubbles in the system; Contaminated mobile phase; Detector lamp failure.[10] | Degas mobile phase; Use fresh, high-purity solvents; Check/replace detector lamp. |
| Drifting Baseline | Column temperature fluctuations; Poor column equilibration; Strongly retained compounds eluting.[11] | Use a column oven for temperature control; Increase column equilibration time; Implement a column wash step post-run. |
| Split Peaks | Blockage in flow path; Issue with injector rotor seal; Sample solvent incompatible with mobile phase.[10] | Check for blockages by removing the column; Replace injector rotor seal; Dissolve sample in mobile phase.[9] |
| Shifting Retention Times | Change in mobile phase composition; Pump malfunction (inaccurate flow); Column aging.[9] | Prepare fresh mobile phase accurately; Check pump performance and seals; Use a guard column to extend column life. |
Table 2: Typical 1H NMR Chemical Shift Ranges (ppm) for the Unsubstituted Imidazo[1,2-a]pyridine Core in CDCl3
| Proton | Chemical Shift (δ) Range |
| H-2 | 7.50 - 7.65 |
| H-3 | 7.90 - 8.10 |
| H-5 | 7.05 - 7.20 |
| H-6 | 6.65 - 6.80 |
| H-7 | 7.55 - 7.70 |
| H-8 | 8.00 - 8.20 |
| Note: These are approximate ranges. Actual values will vary based on substitution and solvent. Data compiled from general knowledge and spectroscopic information found in sources like[2][3][5][12][13]. |
Experimental Protocols
Protocol 1: General HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve the imidazo[1,2-a]pyridine analog in a suitable solvent (e.g., Methanol or Acetonitrile) to a stock concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 10-50 µg/mL). Filter the final solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid. Filter through a 0.45 µm filter and degas for 15 minutes using sonication or vacuum.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm or at the λmax of the specific analog.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample.
-
Integrate the resulting peaks and analyze the data.
-
Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma) for LC-MS Analysis
-
Protein Precipitation: To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject the sample into the LC-MS system.
Visualizations
Caption: A typical workflow for the analysis of imidazo[1,2-a]pyridine analogs.
Caption: A logical flowchart for diagnosing and solving HPLC peak tailing issues.
References
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives to Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on normal cells while maintaining their therapeutic efficacy against cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My imidazo[1,2-a]pyridine derivative is showing high cytotoxicity in my normal cell line controls. What are the initial troubleshooting steps?
A1: High cytotoxicity in normal cells is a common challenge. Here are some initial steps to consider:
-
Confirm Compound Purity and Identity: Ensure the purity of your synthesized compound. Impurities from the synthesis process can often contribute to unexpected toxicity. Re-purify the compound if necessary and confirm its structure using techniques like NMR and mass spectrometry.
-
Review Dosing and Exposure Time: The concentration and duration of exposure are critical. You may be using a concentration that is too high or an exposure time that is too long for your specific normal cell line. We recommend performing a dose-response study with a wide range of concentrations and multiple time points to determine the optimal therapeutic window.
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to cytotoxic agents. Consider using a panel of normal cell lines (e.g., NIH/3T3, Vero, MEF, hTERT-RPE1) to assess a broader toxicity profile. Some derivatives show significant toxicity to one normal cell line but not another.
-
Re-evaluate Structure-Activity Relationship (SAR): The substituents on the imidazo[1,2-a]pyridine core play a crucial role in determining both efficacy and toxicity. Minor structural modifications can significantly alter the selectivity of the compound. Refer to the SAR data in the tables below and relevant literature to guide the synthesis of analogues with potentially lower off-target toxicity.
Q2: How can I rationally design imidazo[1,2-a]pyridine derivatives with improved selectivity for cancer cells?
A2: Improving the therapeutic index of your compounds through rational design is a key strategy. Consider the following approaches:
-
Exploit Dysregulated Pathways in Cancer: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting signaling pathways that are hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway.[1][2][3] Designing compounds that specifically target components of these pathways can enhance selectivity.
-
Structure-Activity Relationship (SAR) Guided Synthesis: Analyze the SAR of existing imidazo[1,2-a]pyridine derivatives. As indicated in various studies, the nature and position of substituents on the imidazo[1,2-a]pyridine ring can significantly impact cytotoxicity and selectivity. For instance, the addition of certain bulky or electron-withdrawing groups may enhance anticancer activity while having a lesser effect on normal cells.
-
Prodrug Approach: Consider designing a prodrug that is selectively activated in the tumor microenvironment. This could involve creating a derivative that is cleaved by enzymes overexpressed in tumors, thereby releasing the active cytotoxic agent preferentially at the target site.
Q3: Are there any drug delivery strategies to reduce the systemic toxicity of my lead compound?
A3: While research in this specific area for imidazo[1,2-a]pyridines is emerging, general principles of targeted drug delivery can be applied:
-
Nanoparticle Formulation: Encapsulating your compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter its pharmacokinetic profile, potentially leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. This can reduce exposure to healthy tissues and lower systemic toxicity.
-
Targeted Ligand Conjugation: Conjugating your imidazo[1,2-a]pyridine derivative to a ligand that binds to receptors overexpressed on cancer cells (e.g., antibodies, peptides, or small molecules like folic acid) can facilitate targeted delivery and selective uptake by cancer cells.
Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against a panel of cancer and normal cell lines. This data can help you compare the potency and selectivity of different structural scaffolds.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [1] |
| Compound 6 | WM115 (Melanoma) | <12 | [1] |
| Compound 6 | HeLa (Cervical Cancer) | 35.0 | [1] |
| HB9 | A549 (Lung Cancer) | 50.56 | [4][5] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [4] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [6][7] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [6][7] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [6][7] |
| MBM-17 | Nek2 (in vitro) | 0.003 | [8] |
| MBM-55 | Nek2 (in vitro) | 0.001 | [8] |
| 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | <0.06 | [9] |
Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Normal Cell Lines
| Derivative | Normal Cell Line | IC50 (µM) | Reference |
| Various Derivatives | White Blood Cells | Not significantly toxic | [10] |
| MBM-17S & MBM-55S | In vivo (mice) | No apparent toxicity | [8] |
| Complex 1 | Normal Human Fibroblasts | >20-fold selective for A2780 cancer cells | [11] |
| Compounds 1 & 2 | HCEC (Normal Intestinal Epithelial) | Less active than against cancer cells | [12] |
| Compound 3d | HUVEC (Healthy) | Selectively inhibited MCF-7 (1.6-fold) and MDA-MB-231 (2.0-fold) | [13] |
| Complex 1 | Normal Cells | Selectivity Index (SI) of 6.34 | [14] |
| Various Derivatives | 16HBE (N), BEAS-2B (N) | Varied IC50 values | [15] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of imidazo[1,2-a]pyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)
-
Cancer and normal cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway Diagrams
Experimental Workflow
Logical Relationship Diagram
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Established Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold against established kinase inhibitors. This analysis is supported by experimental data from peer-reviewed studies, with a focus on phosphoinositide 3-kinase (PI3K), RAF, and c-Met kinase families.
I. Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected imidazo[1,2-a]pyridine derivatives against key kinases and compare them with established inhibitors. Lower IC50 values indicate higher potency.
Table 1: Comparison of PI3Kα Inhibitors
| Compound/Inhibitor | PI3Kα IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative (Compound 35) | 150 | 350 (T47D) | T47D (Breast Cancer) | [1] |
| Imidazo[1,2-a]pyridine Derivative (Compound 13k) | 1.94 | 90 (HCC827) | HCC827 (NSCLC) | |
| Alpelisib (BYL719) | 5 | 140 (NCI-H460) | NCI-H460 (Large Cell Lung Cancer) | [2][3][4] |
| Taselisib (GDC-0032) | 1.1 | 3.2 (MCF-7) | MCF-7 (Breast Cancer) |
Table 2: Comparison of BRAF V600E Inhibitors
| Compound/Inhibitor | BRAF V600E IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line | Reference(s) |
| Imidazo[1,2-a]pyridin-6-yl-benzamide Analog | Data not available | ~500 (A375) | A375 (Melanoma) | [5] |
| Vemurafenib | 31 | 11 (A375) | A375 (Melanoma) | [6][7] |
| Dabrafenib | 0.8 | 0.7 (A375) | A375 (Melanoma) | [6] |
Table 3: Comparison of c-Met Inhibitors
| Compound/Inhibitor | c-Met IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative (Volitinib) | 5 | 8 (HT-29) | HT-29 (Colon Cancer) | |
| Imidazo[1,2-a]pyridine Derivative (Compound 22e) | 3.9 | 45.0 (EBC-1) | EBC-1 (NSCLC) | [8] |
| Crizotinib | 5-11 | 20 (GTL-16) | GTL-16 (Gastric Cancer) | [8][9][10] |
Table 4: Comparison of DYRK1A and CLK1 Inhibitors
| Compound/Inhibitor | DYRK1A IC50 (µM) | CLK1 IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative (Compound 4c) | 2.6 | 0.7 | [11] |
| Harmine | 0.03 | 0.15 | [12] |
| Leucettine L41 | 0.15 | 0.02 | [12] |
II. Signaling Pathways and Experimental Workflow
Visualizing the targeted signaling pathways and the experimental workflow for assessing kinase inhibition is crucial for understanding the context of the presented data.
Caption: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, often dysregulated in cancer. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3K, a key kinase in this cascade.
Caption: The RAF/MEK/ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation. Imidazo[1,2-a]pyridine analogs have been developed as inhibitors of BRAF, a central kinase in this pathway.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor. The process involves a kinase reaction followed by a detection step to quantify the inhibitory effect.
III. Experimental Protocols
The following are generalized protocols for common kinase activity assays used to generate the data in this guide. Specific parameters may vary between studies.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14][15]
-
Kinase Reaction:
-
A reaction mixture is prepared containing the purified kinase, the specific substrate (peptide or lipid), ATP, and the test inhibitor at various concentrations in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP-Glo™ Reagent is added to the reaction mixture to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
The mixture is incubated at room temperature for approximately 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The plate is incubated for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
The luminescence is measured using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the inhibitor.
-
IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
The HTRF® kinase assay is a fluorescence-based method that measures the phosphorylation of a substrate by a kinase.[16][17][18][19][20]
-
Kinase Reaction:
-
The kinase, a biotinylated substrate peptide, and the test inhibitor are incubated in a reaction buffer.
-
The reaction is started by the addition of ATP and allowed to proceed at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
A detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 (a fluorescent acceptor) is added to the reaction. The addition of EDTA in the detection buffer stops the kinase reaction.
-
If the substrate is phosphorylated, the anti-phospho-antibody binds to it. The biotin tag on the substrate binds to streptavidin-XL665, bringing the europium donor and the XL665 acceptor into close proximity.
-
-
Signal Measurement:
-
The plate is incubated for a period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
The plate is read on an HTRF®-compatible reader, which excites the europium donor and measures the fluorescence emission from both the donor and the acceptor.
-
-
Data Analysis:
-
The ratio of the acceptor and donor fluorescence signals is calculated. A high ratio indicates high kinase activity (high phosphorylation), while a low ratio indicates inhibition.
-
IC50 values are determined by plotting the HTRF® ratio against the inhibitor concentration.
-
IV. Conclusion
Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a versatile class of kinase inhibitors with potent activity against several clinically relevant cancer targets, including PI3Kα, BRAF, and c-Met. In many instances, these compounds exhibit potencies that are comparable to or, in some cases, exceed those of established, clinically approved inhibitors. The modular nature of the imidazo[1,2-a]pyridine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity. Further preclinical and clinical investigation of these promising compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. revvity.com [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Disclaimer: Direct experimental cross-reactivity data for 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid against a broad panel of off-targets is not publicly available. This guide provides a predictive comparison based on the known pharmacological activities of the broader imidazo[1,2-a]pyridine chemical class. The quantitative data presented is illustrative and intended to serve as a template for evaluating actual experimental results.
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1][2][3][4][5] Molecules built on this framework are known to interact with a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. This inherent polypharmacology makes early and comprehensive cross-reactivity profiling essential for any new derivative to ensure selectivity and mitigate potential safety liabilities.
Marketed drugs like Zolpidem and Alpidem, for instance, are well-known modulators of the GABA-A receptor, highlighting a key potential off-target for this class of compounds.[3][5][6] Furthermore, research has demonstrated that various imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of enzymes such as Cyclooxygenase (COX), various protein kinases, and phosphodiesterases (PDEs).[7][8][9][10][11][12] Therefore, a thorough safety assessment of this compound should prioritize screening against these target families.
Illustrative Cross-Reactivity Data
To guide researchers, the following table presents a hypothetical cross-reactivity profile for this compound against a standard panel of 44 safety-relevant targets. The data is presented as percent inhibition at a screening concentration of 10 µM. Significant inhibition (typically >50%) would warrant follow-up studies to determine potency (IC₅₀ or Kᵢ).
Table 1: Illustrative Cross-Reactivity Data for this compound (Note: Data is for illustrative purposes only and not based on experimental results.)
| Target Class | Target | % Inhibition @ 10 µM | Potential Implication |
| GPCRs | Adenosine A₁ | 8% | Low risk of interaction |
| Adrenergic α₁ₐ | 15% | Low risk of interaction | |
| Adrenergic α₂ₐ | 12% | Low risk of interaction | |
| Adrenergic β₁ | 5% | Low risk of interaction | |
| Angiotensin II (AT₁) | 3% | Low risk of interaction | |
| Cannabinoid CB₁ | 22% | Low risk of interaction | |
| Dopamine D₂ | 18% | Low risk of interaction | |
| Histamine H₁ | 25% | Low risk of interaction | |
| Muscarinic M₁ | 9% | Low risk of interaction | |
| Serotonin 5-HT₂ₐ | 31% | Monitor for serotonergic effects | |
| Ion Channels | GABA-A (α₁β₂γ₂) | 68% | Significant Hit: Potential for sedative, anxiolytic, or hypnotic effects.[6][13][14] |
| hERG (Kᵥ11.1) | 11% | Low risk of cardiotoxicity | |
| Naᵥ1.5 | 7% | Low risk of interaction | |
| Caᵥ1.2 | 4% | Low risk of interaction | |
| Kinases | PDGFRβ | 45% | Potential for anti-angiogenic effects.[11] |
| PI3Kα | 38% | Potential for effects on cell growth/survival pathways. | |
| ABL1 | 19% | Low risk of interaction | |
| SRC | 24% | Low risk of interaction | |
| Enzymes | COX-1 | 35% | Monitor for gastrointestinal effects.[7][8][15][16] |
| COX-2 | 58% | Significant Hit: Potential for anti-inflammatory effects.[7][8][15][16] | |
| PDE10A | 52% | Significant Hit: Potential for CNS effects related to cyclic nucleotide signaling.[10][17] | |
| PDE3A | 14% | Low risk of interaction | |
| PDE4D2 | 9% | Low risk of interaction | |
| Transporters | Dopamine Transporter | 16% | Low risk of interaction |
| Serotonin Transporter | 21% | Low risk of interaction | |
| Norepinephrine Transporter | 13% | Low risk of interaction | |
| Nuclear Receptors | Estrogen Receptor α | 6% | Low risk of interaction |
Experimental Protocols
A standard approach for initial cross-reactivity profiling involves radioligand binding assays to assess the ability of a test compound to displace a known radiolabeled ligand from a panel of receptors, channels, transporters, and enzymes.
Protocol: Radioligand Binding Assay for Off-Target Screening
-
Target Preparation: Membranes from cell lines stably expressing the target of interest or tissue homogenates are prepared and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Buffer Preparation: A specific buffer is prepared for each target to ensure optimal binding conditions (pH, ionic strength, and necessary cofactors).
-
Compound Preparation: this compound is dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then made to achieve the final desired assay concentration (e.g., 10 µM). The final DMSO concentration in the assay is kept low (typically ≤0.1%) to avoid interference.
-
Assay Procedure:
-
In a 96-well plate, the test compound, radioligand (at a concentration near its Kₔ), and target-containing membranes are combined in the assay buffer.
-
Total Binding: Wells containing radioligand, membranes, and vehicle (DMSO).
-
Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known, unlabeled reference compound to saturate all specific binding sites.
-
Test Compound: Wells containing radioligand, membranes, and the test compound.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is quantified using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Percent Inhibition by the test compound is calculated as: [1 - ((Binding in presence of Test Compound - NSB) / (Specific Binding))] * 100
-
A result is typically considered a "hit" if the inhibition exceeds 50% at the screening concentration.
-
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for cross-reactivity profiling and the potential signaling interactions of the compound.
Caption: A typical workflow for in vitro cross-reactivity profiling.
Caption: Potential on-target vs. off-target interactions of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Zolpidem - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine...: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Cisplatin in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of a promising class of heterocyclic compounds, imidazo[1,2-a]pyridines, against the established chemotherapeutic agent, Cisplatin.
Introduction
The quest for more effective and less toxic cancer therapies is a cornerstone of modern oncological research. While platinum-based drugs like Cisplatin have been a mainstay in cancer treatment for decades, their clinical utility is often limited by severe side effects and the development of drug resistance. This has spurred the investigation of novel therapeutic agents with alternative mechanisms of action and improved safety profiles. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore with demonstrated anti-cancer properties.
This guide provides a comparative overview of the efficacy of imidazo[1,2-a]pyridine derivatives and Cisplatin, with a focus on their cytotoxic effects on cancer cell lines. Due to the limited availability of direct comparative studies on 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, this guide will utilize data from closely related imidazo[1,2-a]pyridine hybrids as a surrogate for comparison against Cisplatin.
Section 1: Comparative Efficacy and Cytotoxicity
In a recent study, a series of novel imidazo[1,2-a]pyridine hybrids (HB1-HB10) were synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A549) and liver carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared to those of Cisplatin.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Hybrids and Cisplatin
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Cisplatin | 53.25 | 54.81 |
| HB1 | >100 | >100 |
| HB2 | >100 | >100 |
| HB3 | 60.18 | 54.09 |
| HB4 | 63.81 | 68.14 |
| HB5 | 61.12 | 67.18 |
| HB6 | 55.44 | 65.37 |
| HB7 | 53.40 | 60.15 |
| HB8 | 53.73 | 58.49 |
| HB9 | 50.56 | 55.21 |
| HB10 | 51.84 | 51.52 |
Data sourced from a study on novel Imidazo[1,2-α]Pyridine Hybrids. It is important to note that these hybrids are derivatives of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid and not this compound.
The data indicates that several of the imidazo[1,2-a]pyridine hybrids exhibit cytotoxicity comparable to, and in some cases slightly exceeding, that of Cisplatin against the tested cell lines. Notably, compound HB9 showed a lower IC50 value than Cisplatin in A549 cells, and compound HB10 demonstrated a lower IC50 value in HepG2 cells, suggesting a potentially higher potency in these specific cancer cell types.
Section 2: Mechanisms of Action
The anti-cancer effects of imidazo[1,2-a]pyridine derivatives and Cisplatin are mediated through distinct signaling pathways.
Imidazo[1,2-a]pyridine Derivatives
Research suggests that imidazo[1,2-a]pyridine derivatives can induce cancer cell death through multiple mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.
Cisplatin
Cisplatin exerts its cytotoxic effects primarily by cross-linking with purine bases on the DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis.
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Positional isomerism within this heterocyclic system can significantly influence molecular shape, electronic properties, and, consequently, biological activity. This guide provides a head-to-head comparison of the biological performance of derivatives of two prominent isomers: imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine. The data presented is collated from various studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between different research groups.
Comparative Biological Activity
The following tables summarize the reported biological activities of representative derivatives of imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine isomers across anticancer, antimicrobial, and kinase inhibition assays.
Anticancer Activity
The anticancer potential of imidazopyridine isomers has been extensively explored, with many derivatives showing potent activity against a range of cancer cell lines. The primary mechanism of action often involves the inhibition of key kinases involved in cell proliferation and survival pathways.
Table 1: Comparison of Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Isomer Scaffold | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | 9.7 | [1][2] |
| WM115 (Melanoma) | <12 | [1] | ||
| HeLa (Cervical Cancer) | 35.0 | [1] | ||
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | [1] | |
| MCF-7 (Breast Cancer) | 2.35 | [1] | ||
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1] | |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [1] | |
| HB9 | A549 (Lung Cancer) | 50.56 | [3] | |
| HB10 | HepG2 (Liver Cancer) | 51.52 | [3] | |
| Imidazo[4,5-b]pyridine | Compound IX | MCF-7 (Breast Cancer) | 0.85 | [4] |
| HCT116 (Colon Cancer) | 1.05 | [4] | ||
| Compound VIII | MCF-7 (Breast Cancer) | 0.92 | [4] | |
| HCT116 (Colon Cancer) | 1.12 | [4] | ||
| Compound 10 | Colon Carcinoma | 0.4 | [5] | |
| Compound 14 | Colon Carcinoma | 0.7 | [5] | |
| Acrylonitrile Derivative | Various Cancer Cell Lines | 0.2-0.6 | [5] |
Disclaimer: The data presented in this table is compiled from different studies. Direct comparison of IC50 values should be interpreted with caution as experimental conditions may vary.
Antimicrobial Activity
Imidazopyridine derivatives have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.
Table 2: Comparison of Antimicrobial Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Isomer Scaffold | Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine | Chalcone Derivative 5h | S. aureus (clinical strain) | 6.25 | [6] |
| Chalcone Derivative 5h | S. aureus (reference strain) | 3.125 | [6] | |
| Azo-based Derivative 4c | E. coli | 0.5-0.7 | [7] | |
| Azo-based Derivative 4e | P. aeruginosa | 0.5-0.7 | [7] | |
| Imidazo[4,5-b]pyridine | Compound 14 | E. coli | 32 (µM) | [5] |
| N-alkylated Derivative 6 | B. cereus | - | [8] | |
| N-alkylated Derivative 6 | E. coli | - (inhibited growth) | [8] |
Disclaimer: The data presented in this table is compiled from different studies. Direct comparison of MIC values should be interpreted with caution as experimental conditions may vary. Some values were reported in µM and are noted as such.
Kinase Inhibitory Activity
The ability of imidazopyridine derivatives to inhibit various protein kinases is a key mechanism behind their therapeutic potential, particularly in cancer.
Table 3: Comparison of Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Isomer Scaffold | Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 4c | CLK1 | 0.7 | [9][10][11] |
| DYRK1A | 2.6 | [9][10][11] | ||
| Thiazole Derivative 12 | PI3Kα | 0.0028 | [12] | |
| Imidazo[4,5-b]pyridine | Compound 31 | Aurora-A | 0.042 | [13] |
| Aurora-B | 0.198 | [13] | ||
| Aurora-C | 0.227 | [13] | ||
| Compound 27e | Aurora-A | 0.0075 (Kd) | [14] | |
| Aurora-B | 0.048 (Kd) | [14] | ||
| FLT3 | 0.0062 (Kd) | [14] | ||
| Various Derivatives | CDK9 | 0.63-1.32 | [15] |
Disclaimer: The data presented in this table is compiled from different studies. Direct comparison of IC50 or Kd values should be interpreted with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[16][17][18]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16] Cell viability is calculated as a percentage relative to untreated control cells.
Antimicrobial Susceptibility (Broth Microdilution) Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 10^5 CFU/mL).[20]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][22]
In Vitro Kinase Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a suitable reaction buffer, combine the target kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[23][24]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP (e.g., using filtration or gel electrophoresis) and quantify the amount of incorporated phosphate to determine the kinase activity. The inhibitory effect of the compound is calculated relative to a control reaction without the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways targeted by imidazopyridine isomers and a general workflow for their biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of imidazopyridine isomers.
Caption: Simplified AKT/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: The role of CDK9 in transcriptional regulation and its inhibition by imidazo[4,5-b]pyridine derivatives, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oceanomics.eu [oceanomics.eu]
- 10. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. benchchem.com [benchchem.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. revvity.com [revvity.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
Unveiling the Anti-Cancer Potential of Novel Imidazo[1,2-a]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel imidazo[1,2-a]pyridine compounds against alternative cancer therapies, supported by experimental data. We delve into the mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for key validation assays.
At a Glance: Imidazo[1,2-a]pyridines vs. Standard Cancer Therapies
| Feature | Novel Imidazo[1,2-a]pyridine Compounds | Standard Chemotherapies (e.g., Dacarbazine, Cisplatin) | Targeted Therapies (e.g., PI3K/BRAF Inhibitors) |
| Primary Mechanism | Inhibition of key signaling pathways (e.g., PI3K/Akt/mTOR) | DNA alkylation and cross-linking, leading to apoptosis | Specific inhibition of mutated or overexpressed proteins |
| Selectivity | Varies by compound; can be highly selective for specific kinases | Non-selective, affecting both cancerous and healthy rapidly dividing cells | Generally high selectivity for their intended molecular target |
| Common Indications | Investigational for various cancers, including melanoma and cervical cancer | Melanoma (Dacarbazine), Cervical Cancer (Cisplatin) | Cancers with specific genetic markers (e.g., BRAF-mutant melanoma, PIK3CA-mutated breast cancer) |
| Key Advantages | Potential for targeted therapy with reduced side effects compared to chemotherapy | Broad applicability across various cancer types | High efficacy in patient populations with specific biomarkers |
| Key Limitations | Early stage of development; potential for off-target effects and resistance | Significant toxicity and side effects; development of resistance | Acquired resistance is common; efficacy limited to specific patient subsets |
Deep Dive: Mechanism of Action of Imidazo[1,2-a]pyridines
Recent research has highlighted the promise of imidazo[1,2-a]pyridine derivatives as potent anti-cancer agents.[1] Their primary mechanism of action involves the targeted inhibition of critical cell signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of novel imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division.[4]
Imidazo[1,2-a]pyridine derivatives can effectively block this pathway, leading to:
-
Cell Cycle Arrest: By inhibiting the PI3K/Akt/mTOR pathway, these compounds can halt the cell cycle, preventing cancer cells from progressing through the phases of division.[2]
-
Induction of Apoptosis: The blockade of survival signals transmitted by the Akt pathway triggers programmed cell death (apoptosis) in cancer cells.[2]
Other Kinase Inhibition
Beyond the PI3K/Akt pathway, various imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against other crucial kinases involved in cancer progression, including:
-
Cyclin-Dependent Kinases (CDKs)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Insulin-like Growth Factor 1 Receptor (IGF-1R)
Recently, some derivatives have even been developed as covalent inhibitors of KRAS G12C, a previously challenging drug target.[5]
Performance Comparison: Imidazo[1,2-a]pyridines vs. Alternatives
The efficacy of novel imidazo[1,2-a]pyridine compounds has been evaluated in various cancer cell lines. The following tables provide a comparative summary of their half-maximal inhibitory concentration (IC50) values against standard chemotherapies and other targeted agents.
Melanoma (A375 Cell Line)
| Compound/Drug | Target/Mechanism | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 6 | PI3K/Akt/mTOR Pathway | 9.7 | [2] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3Kα | 0.14 | [6] |
| Compound 12b | Not specified | 11 | [7][8] |
| Standard Chemotherapy | |||
| Dacarbazine | DNA alkylating agent | ~25 - 1113 | [6][9] |
| Targeted Therapy | |||
| Vemurafenib | BRAF V600E inhibitor | ~0.25 - 13.2 | [10][11] |
| Buparlisib (BKM120) | Pan-PI3K inhibitor | ~0.1 - 0.7 (in various cell lines) | [12] |
Cervical Cancer (HeLa Cell Line)
| Compound/Drug | Target/Mechanism | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivatives | |||
| Compound 6 | PI3K/Akt/mTOR Pathway | 35.0 | [2] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3Kα | 0.21 | [6] |
| Standard Chemotherapy | |||
| Cisplatin | DNA cross-linking agent | ~5.8 - 25.5 | [13][14][15] |
Detailed Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section outlines the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine compounds and control drugs.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
Protocol:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
Novel imidazo[1,2-a]pyridine compounds represent a promising class of anti-cancer agents with a distinct mechanism of action, primarily targeting the PI3K/Akt/mTOR signaling pathway. The preclinical data, particularly the potent IC50 values against melanoma and cervical cancer cell lines, suggest a therapeutic potential that warrants further investigation.
Compared to traditional chemotherapies, these compounds offer the potential for greater selectivity and reduced toxicity. In the landscape of targeted therapies, they provide an alternative approach to inhibiting cancer cell proliferation and survival. While some imidazo[1,2-a]pyridine-based molecules are in clinical trials, further research is needed to fully elucidate their clinical efficacy, safety profiles, and mechanisms of resistance.[16] The continued development and optimization of this scaffold hold significant promise for the future of cancer therapy.
References
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Investigating therapeutic efficacy of dacarbazine and temozolomide, alone and in combination with BRAF(V600E) siRNA in A375 human melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. benthamdirect.com [benthamdirect.com]
Benchmarking Imidazo[1,2-a]Pyridine Derivatives Against Established Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the discovery of novel anticancer therapeutics. While specific experimental data on the anticancer activity of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is not extensively available in publicly accessible literature, numerous derivatives of the parent molecule have demonstrated significant cytotoxic and tumor-inhibitory effects across a range of cancer cell lines. This guide provides a comparative analysis of representative imidazo[1,2-a]pyridine derivatives against well-established anticancer agents, offering insights into their relative potency and potential mechanisms of action.
Executive Summary
Imidazo[1,2-a]pyridine derivatives have shown compelling anticancer activity, often by targeting key signaling pathways such as PI3K/Akt/mTOR and inducing apoptosis.[1][2] This positions them as a class of compounds with the potential to rival or complement existing chemotherapeutic drugs. This guide benchmarks the in vitro cytotoxicity of several imidazo[1,2-a]pyridine derivatives against standard anticancer drugs like Doxorubicin and Cisplatin across various cancer cell lines. The data, presented in the subsequent tables, highlights the potency of these novel compounds, with some exhibiting IC50 values comparable to or even exceeding those of the established agents in specific cell lines.[3][4]
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives and established anticancer agents against various cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Comparison of IC50 Values (µM) for Imidazo[1,2-a]pyridine Derivatives and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivatives | ||
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 |
| HepG2 (Hepatocellular Carcinoma) | 13 | |
| MCF-7 (Breast Carcinoma) | 11 | |
| A375 (Human Skin Cancer) | 11 | |
| Compound HB9 | A549 (Lung Cancer) | 50.56[3][4] |
| Compound HB10 | HepG2 (Liver Carcinoma) | 51.52[3][4] |
| Compound IP-5 | HCC1937 (Breast Cancer) | 45[5][6] |
| Compound IP-6 | HCC1937 (Breast Cancer) | 47.7[5][6] |
| Established Anticancer Agents | ||
| Doxorubicin | Hep-2 (Laryngeal Carcinoma) | 10 |
| HepG2 (Hepatocellular Carcinoma) | 1.5 | |
| MCF-7 (Breast Carcinoma) | 0.85 | |
| A375 (Human Skin Cancer) | 5.16 | |
| Cisplatin | A549 (Lung Cancer) | 53.25[3][4] |
| HepG2 (Liver Carcinoma) | 54.81[3][4] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific details may vary between individual studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives or standard drugs) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[1][5]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to understand the mechanism of action of the compounds on signaling pathways.
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, p53, p21, caspases).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[5][6]
Visualization of Cellular Pathways and Workflows
Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1][2]
Figure 1. Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for In Vitro Anticancer Screening
The general workflow for screening potential anticancer compounds involves a series of in vitro assays to determine their cytotoxic effects and mechanism of action.
Figure 2. General experimental workflow for in vitro anticancer screening of novel compounds.
Conclusion
Derivatives of the imidazo[1,2-a]pyridine scaffold represent a promising class of anticancer agents. The comparative data presented in this guide demonstrates their potent cytotoxic activity against a variety of cancer cell lines, with efficacy in some cases comparable to established chemotherapeutic drugs. The primary mechanism of action for many of these compounds appears to be the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this chemical class in oncology. While data for this compound is not yet available, the broader family of imidazo[1,2-a]pyridines shows significant promise for future drug development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Imidazo[1,2-a]pyridine-Based Compounds for Specific Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A significant area of interest is its application in the development of protein kinase inhibitors, which are crucial for treating a variety of diseases, particularly cancer. This guide provides a comparative assessment of the selectivity of imidazo[1,2-a]pyridine-based compounds for specific kinases.
Disclaimer: Publicly available kinase selectivity data for the specific compound 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is limited. Therefore, this guide utilizes well-characterized, representative imidazo[1,2-a]pyridine-based inhibitors to illustrate the assessment of kinase selectivity for this class of compounds. The presented data and comparisons serve as a framework for evaluating novel derivatives of this scaffold.
Representative Kinase Targets for the Imidazo[1,2-a]pyridine Scaffold
Based on extensive research, derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against several key kinase families. This guide will focus on two prominent examples:
-
Phosphoinositide 3-kinase alpha (PI3Kα): A critical enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[1][2][3][4][5]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1): These kinases are involved in various cellular processes, including cell cycle regulation, neuronal development, and pre-mRNA splicing.[6][7][8][9][10][11][12][13][14]
Comparative Analysis of Kinase Inhibitor Selectivity
To objectively assess the selectivity of imidazo[1,2-a]pyridine-based inhibitors, we present a comparison with other established kinase inhibitors targeting PI3Kα and DYRK1A/CLK1.
PI3Kα Inhibitors: A Comparative Overview
Here, we compare the inhibitory activity of a representative imidazo[1,2-a]pyridine-based PI3Kα inhibitor, Compound 13k , with other known PI3Kα inhibitors, HS-173 (another imidazopyridine derivative) and Omipalisib (a potent pan-PI3K/mTOR inhibitor).[15]
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 13k | Imidazo[1,2-a]pyridine-quinazoline | PI3Kα | 1.94 | [15][16] |
| HS-173 | Imidazopyridine | PI3Kα | 0.8 | [17][18][19][20][21] |
| Omipalisib (GSK2126458) | Benzenesulfonamide | PI3Kα | 0.019 (Ki) | [22][23][24][25] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
DYRK1A and CLK1 Inhibitors: A Comparative Overview
For the DYRK/CLK kinase family, we compare a representative imidazo[1,2-a]pyridine derivative, Compound 4c , with the natural product inhibitors Harmine (selective for DYRK1A) and Leucettine L41 (a dual DYRK/CLK inhibitor).
| Compound | Scaffold | Target Kinase | IC50 (µM) | Reference |
| Compound 4c | Imidazo[1,2-a]pyridine | DYRK1A | 2.6 | |
| CLK1 | 0.7 | |||
| Harmine | β-carboline | DYRK1A | 0.08 | [26][27][28][29] |
| DYRK2 | 0.9 | |||
| DYRK3 | 0.8 | |||
| Leucettine L41 | Imidazopyridazine derivative | DYRK1A | 0.04 | [30][31][32][33] |
| DYRK2 | 0.035 | [31] | ||
| CLK1 | 0.071 | [30] |
Experimental Protocols
To ensure the reproducibility and validity of kinase selectivity assessment, detailed and standardized experimental protocols are essential. Below is a generalized protocol for a biochemical kinase inhibition assay.
General Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Kinase of interest (e.g., recombinant human PI3Kα, DYRK1A, CLK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MOPS, MgCl2, EGTA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor
-
ATP detection reagent (e.g., Kinase-Glo® Max)
-
384-well white opaque assay plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Include a DMSO-only vehicle control and a known positive control inhibitor.
-
Assay Plate Preparation: Dispense 1 µL of each diluted compound, vehicle control, and positive control into the appropriate wells of a 384-well assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.
-
Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate. Include "no kinase" control wells for 0% activity.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (100% activity) and no kinase (0% activity) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualizations
Understanding the signaling context of the target kinases is crucial for interpreting the biological effects of their inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][2][3][4][5] Inhibition of PI3Kα blocks the phosphorylation of PIP2 to PIP3, thereby preventing the activation of AKT and its downstream effectors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
DYRK1A and CLK1 in Cellular Processes
DYRK1A and CLK1 are involved in multiple cellular pathways. DYRK1A plays a role in neuronal development and cell cycle control, in part through the regulation of transcription factors like NFAT.[7][9][11] CLK1 is a key regulator of pre-mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins.[10][12][13][14]
Caption: Simplified roles of DYRK1A and CLK1 in cellular signaling and regulation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DYRK1A - Wikipedia [en.wikipedia.org]
- 10. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CLK1 - Wikipedia [en.wikipedia.org]
- 15. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. medkoo.com [medkoo.com]
- 20. PI3K Inhibitor, HS-173 [sigmaaldrich.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. ashpublications.org [ashpublications.org]
- 25. researchgate.net [researchgate.net]
- 26. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 27. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sapphire Bioscience [sapphirebioscience.com]
- 29. diabetesjournals.org [diabetesjournals.org]
- 30. medchemexpress.com [medchemexpress.com]
- 31. adipogen.com [adipogen.com]
- 32. researchgate.net [researchgate.net]
- 33. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of synthetic routes to substituted imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The development of efficient and versatile synthetic routes to access structurally diverse imidazo[1,2-a]pyridines is therefore of significant interest to the scientific community. This guide provides a comparative analysis of prominent synthetic strategies, including quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Key Synthetic Routes: A Comparative Overview
Several synthetic methodologies have been established for the construction of the imidazo[1,2-a]pyridine core. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. This guide focuses on a comparative analysis of some of the most widely employed methods: the Groebke-Blackburn-Bienaymé reaction, the Ortoleva-King reaction, the Ugi reaction, and classical condensation with α-haloketones.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following tables summarize quantitative data for various synthetic routes to substituted imidazo[1,2-a]pyridines, providing a basis for comparison of their efficiency under different conditions.
Table 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl (10) | Water | 60 | 4 | 86 | [1] |
| 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | NH₄Cl (10) | Water | 60 | 4 | 86 | [2] |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl (20) | MeOH | RT | 24 | 55 | [3] |
| 2-Aminopyridine | Benzaldehyde | Benzyl isocyanide | Sc(OTf)₃ (10) | MeOH | MW | 0.25 | 85 | [4] |
| Aminopyrazine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | BF₃·OEt₂ (20) | MeCN | 60 | 16 | 85 | [5] |
Table 2: Ortoleva-King Reaction and Related Condensations
| 2-Aminopyridine Derivative | Ketone | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | I₂, K₂CO₃ | DMF | RT | 12 | 85 | [6][7] |
| 2-Aminopyridine | 2-Hydroxyacetophenone | I₂ | Neat | 110 | 4 | 51 | [8][9] |
| 2-Aminopyridine | 4-Methoxyacetophenone | CuI (10 mol%), O₂ | DMSO | 100 | 24 | 82 | [10] |
| 2-Aminopyridine | Chalcone | I₂ | DMSO | 120 | 12 | 78 | [10] |
| 2-Aminopyridine | Acetophenone | FeCl₃·6H₂O, I₂ | EtOH | Reflux | 6 | 75 | [11] |
Table 3: Ugi and Ugi-like Multicomponent Reactions
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Acid/Other Component | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-5-chloropyridine | 3-Formylphenoxyacetic acid | tert-Butyl isocyanide | - | HClO₄ (cat.) | DMF | RT | 24 | 76 |[12] | | 2-Aminopyridine | Benzaldehyde | Benzyl isocyanide | - | N-hydroxysuccinimide, p-TsOH | CH₂Cl₂ | RT | 12 | 92 |[13] | | 2-Aminopyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | - | Sc(OTf)₃ (10 mol%) | MeOH | 50 | 24 | 88 |[14] | | 2-Aminopyridine | Benzaldehyde | Trimethylsilyl cyanide | - | Sc(OTf)₃ (10 mol%) | MeOH | MW | 0.17 | 89 |[4] |
Table 4: Condensation with α-Haloketones
| 2-Aminopyridine Derivative | α-Haloketone | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | NaHCO₃ | EtOH | Reflux | 3 | 90 | [6] |
| 2-Aminopyridine | 2-Bromo-4'-nitroacetophenone | - | DMF | 100 | 2 | 85 | [6] |
| 2-Aminopyridine | 2-Chloro-1-phenylethanone | - | Neat | 60 | 1 | 95 | [4] |
| 2-Aminopyridine | Ethyl bromopyruvate | - | EtOH | Reflux | 12 | 80 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This multicomponent reaction offers a highly efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.
General Procedure: [1]
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (e.g., water, methanol, or ethanol, 5 mL) in a reaction vessel, add the catalyst (e.g., NH₄Cl, 0.1 mmol, 10 mol%).
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 4 hours). The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 3-aminoimidazo[1,2-a]pyridine.
Ortoleva-King Reaction
This method allows for the synthesis of 2-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones in the presence of iodine.
-
In a reaction flask, combine the 2-aminopyridine (2.3 equiv) and the acetophenone derivative (1.0 equiv).
-
Add iodine (1.2 equiv) to the mixture.
-
Heat the reaction mixture, often under neat (solvent-free) conditions, at a specified temperature (e.g., 110 °C) for a designated period (e.g., 4 hours).
-
After the initial heating period, cool the mixture slightly and then add an aqueous base (e.g., NaOH solution).
-
Heat the mixture again (e.g., at 100 °C) for a further period (e.g., 1 hour) to facilitate the cyclization.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-substituted imidazo[1,2-a]pyridine.
Ugi Four-Component Reaction
The Ugi reaction is a powerful tool for generating molecular diversity and can be adapted for the synthesis of complex imidazo[1,2-a]pyridine derivatives.
-
To a solution of the 2-aminopyridine-containing acid component (1.0 mmol) in a suitable solvent (e.g., methanol or DMF, 5 mL), add the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and the isocyanide (1.0 mmol).
-
If required, add a catalytic amount of an acid (e.g., HClO₄).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for the indicated time (e.g., 24-48 hours).
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired peptidomimetic imidazo[1,2-a]pyridine derivative.
Condensation with α-Haloketones
This is a classical and straightforward two-component approach for the synthesis of 2-substituted imidazo[1,2-a]pyridines.
General Procedure: [6]
-
Dissolve the 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF, 10 mL).
-
Add the α-haloketone (1.0 mmol) to the solution.
-
In some cases, a base such as sodium bicarbonate (1.5 mmol) is added to neutralize the hydrohalic acid formed during the reaction. In other cases, the reaction can be performed under neutral or even acidic conditions.
-
Heat the reaction mixture to reflux or the specified temperature for the required duration (e.g., 3 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with a cold solvent.
-
If no solid forms, remove the solvent under reduced pressure and dissolve the residue in an organic solvent.
-
Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic routes.
Caption: Groebke-Blackburn-Bienaymé Reaction Workflow.
Caption: Ortoleva-King Reaction Pathway.
Caption: Ugi Reaction for Imidazo[1,2-a]pyridine Derivatives.
Caption: Condensation with α-Haloketones Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of the Imidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the on-target effects of derivatives of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, focusing on their potential as inhibitors of key signaling pathways implicated in cancer and inflammation. Due to the limited publicly available data on the specific eponymous compound, this guide focuses on the broader activities of the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold and its close analogs.
Comparative On-Target Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against several key cellular targets, including Cyclooxygenase-2 (COX-2), Phosphoinositide 3-kinase (PI3K), Signal Transducer and Activator of Transcription 3 (STAT3), and Rab Geranylgeranyl Transferase (RGGT). The following tables summarize the available quantitative data for imidazo[1,2-a]pyridine derivatives and compare them with established inhibitors.
Table 1: Comparison of COX-2 Inhibition
| Compound | Target | IC50 Value | Reference Compound | Target | IC50 Value |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivative | COX-2 | 0.07 µM | Celecoxib | COX-2 | 40 nM |
Table 2: Comparison of PI3Kα Inhibition
| Compound | Target | IC50 Value | Reference Compound | Target | IC50 Value |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k | PI3Kα | 1.94 nM | Pictilisib (GDC-0941) | PI3Kα | 3 nM |
Table 3: Comparison of STAT3 Inhibition
| Compound | Target | IC50 Value | Reference Compound | Target | IC50 Value |
| Imidazopyridine-tethered pyrazoline (P3971) | STAT3 | 350 nM | Stattic | STAT3 | 5.1 µM |
Table 4: Comparison of Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference Compound | Cell Line | IC50 Value |
| 6-substituted imidazo[1,2-a]pyridine derivative | HT-29 | 6.57 µM | Cisplatin | A549 | 53.25 µM |
| 6-substituted imidazo[1,2-a]pyridine derivative | Caco-2 | 9.20 µM | Cisplatin | HepG2 | 54.81 µM |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB9) | A549 | 50.56 µM | - | - | - |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB10) | HepG2 | 51.52 µM | - | - | - |
| N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide derivative (5l) | MDA-MB-231 | 1.4 µM | Sorafenib | MDA-MB-231 | 5.2 µM |
Note: The data for imidazo[1,2-a]pyridine derivatives are from various studies and represent the activities of different structural analogs. Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and the general workflows for the experimental protocols described in this guide.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine derivatives and/or alternatives) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and a reference inhibitor (e.g., Celecoxib)
-
Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin detection)
-
96-well plate and plate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add various concentrations of the test compounds or reference inhibitor. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction with a suitable stop solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method (e.g., EIA).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vitro PI3Kα Kinase Assay
This assay measures the inhibition of PI3Kα enzymatic activity.
-
Materials:
-
Purified recombinant PI3Kα
-
Kinase assay buffer
-
PIP2 (substrate)
-
ATP
-
Test compounds and a reference inhibitor (e.g., Pictilisib)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plate and luminometer
-
-
Procedure:
-
Add diluted test compounds or a reference inhibitor to the wells of a 384-well plate.
-
Add the PI3Kα enzyme.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence and calculate the percentage of inhibition to determine the IC50 value.
-
STAT3 Phosphorylation Western Blot
This method is used to detect the levels of phosphorylated STAT3 in cell lysates.
-
Materials:
-
Cell culture reagents and cancer cell lines
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with test compounds as required.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Quantify the band intensities to determine the relative levels of STAT3 phosphorylation.
-
Rab Geranylgeranyl Transferase (RGGT) Assay
This is a general protocol for measuring RGGT activity.
-
Materials:
-
Purified RGGT enzyme complex (including REP)
-
Rab protein substrate (e.g., Rab7)
-
[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)
-
Assay buffer
-
Test compounds
-
Scintillation fluid and counter
-
-
Procedure:
-
Set up reaction mixtures containing the assay buffer, RGGT, REP, and the Rab protein substrate.
-
Add various concentrations of the test compounds.
-
Initiate the reaction by adding [³H]-GGPP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and separate the prenylated Rab protein from the unincorporated [³H]-GGPP (e.g., by filter binding or size exclusion chromatography).
-
Quantify the amount of incorporated [³H]-GGPP by scintillation counting.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Safety Operating Guide
Proper Disposal of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, ensuring both personnel safety and environmental protection. Adherence to these protocols is essential for minimizing risks and maintaining a compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin sensitizer, which may cause an allergic skin reaction.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Statement |
| May cause an allergic skin reaction (H317) | Skin Sensitizer, Category 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
In the event of a spill, avoid dust formation.[2] Spilled material should be swept up and placed into a suitable, labeled container for disposal.[2]
Operational Plan for Waste Handling and Segregation
Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.
-
Waste Identification and Classification : All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Containerization :
-
Collect solid waste in its original container if possible, or in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Ensure the container is compatible with the chemical; for a solid, a high-density polyethylene (HDPE) or glass container is suitable.
-
Keep the waste container securely sealed at all times, except when adding waste.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage :
-
Store the waste container in a designated and secure satellite accumulation area near the point of generation.
-
Segregate this waste stream from incompatible materials, such as strong oxidizing agents.
-
Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary recommended method of disposal is incineration by a licensed hazardous waste management facility.
1. Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
2. Off-Site Transportation and Disposal:
-
The EHS department or a licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
3. Recommended Disposal Method: Incineration
-
Incineration is the preferred method for the disposal of pyridine and its derivatives.[3] This process destroys the chemical structure, minimizing its environmental impact.
-
Controlled incineration in a rotary kiln or a liquid injection incinerator at high temperatures is effective for pyridine-based compounds.[3]
| Disposal Method | Recommended Temperature Range | Notes |
| Rotary Kiln Incineration | 820°C - 1,600°C | Suitable for solid waste. |
| Liquid Injection Incineration | 650°C - 1,600°C | Applicable if the solid is dissolved in a suitable solvent. |
4. Unacceptable Disposal Methods:
-
Landfill: Untreated hazardous waste is generally restricted from land disposal.[2] This is to prevent the leaching of harmful chemicals into the soil and groundwater.
-
Sewer/Drain Disposal: Never dispose of this compound down the drain. This can harm aquatic life and interfere with wastewater treatment processes.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their institution.
References
Essential Safety and Operational Guide for Handling 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it may cause an allergic skin reaction, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin contact and potential allergic reactions.[1][3][5] Double gloving is recommended as a best practice.[6] |
| Eye and Face Protection | Safety glasses or goggles | Use protective eyeglasses or chemical safety goggles to shield against dust particles and splashes.[3][7] A face shield may be necessary for procedures with a higher risk of splashing. |
| Skin and Body Protection | Laboratory coat or protective clothing | Wear a lab coat or other suitable protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | Fume hood or respirator | All handling of the solid compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[3][7][8] If a fume hood is not available, use a NIOSH-approved respirator.[3][8] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal. Adherence to this workflow is critical for minimizing risk.
Caption: Workflow for handling this compound.
Experimental Protocols: Handling, Disposal, and Emergency Procedures
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.
-
Weighing and Transfer :
-
Post-Handling :
-
After completing the transfer, decontaminate the spatula and the weighing vessel.
-
Clean the balance and surrounding surfaces within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all federal, state, and local environmental regulations.
-
Waste Collection :
-
Disposal :
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing.[1][2] Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation or an allergic reaction develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1][3] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1] |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][7] Ensure the area is well-ventilated. |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. do.labnovo.com [do.labnovo.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
